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  • Product: Phenol, 4,5-diamino-2-methoxy-
  • CAS: 850689-55-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Solubility and Oxidative Stability Profiles of 4,5-Diamino-2-methoxyphenol

Executive Summary 4,5-Diamino-2-methoxyphenol (Free base CAS: 850689-55-3; Dihydrochloride CAS: 850608-74-1) is a highly reactive, amphoteric intermediate utilized in advanced dye synthesis and pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Diamino-2-methoxyphenol (Free base CAS: 850689-55-3; Dihydrochloride CAS: 850608-74-1) is a highly reactive, amphoteric intermediate utilized in advanced dye synthesis and pharmaceutical development. Working with substituted diaminophenols presents significant analytical and formulation challenges due to their extreme sensitivity to oxidative stress and pH-dependent solubility. This whitepaper elucidates the thermodynamic solubility constraints and kinetic degradation pathways of the compound, providing field-proven, self-validating methodologies for handling, dissolution, and chromatographic analysis.

Thermodynamic Solubility Profile

As an amphoteric molecule containing a weakly acidic phenolic hydroxyl group and two weakly basic primary amine groups, 4,5-diamino-2-methoxyphenol exhibits a highly pH-dependent solubility profile[1]. In its neutral zwitterionic state, aqueous solubility is severely limited due to strong intermolecular crystal lattice forces.

Causality of Solvent Selection: To achieve high-concentration stock solutions, researchers must manipulate the compound's ionization state. Protonation of the amino groups at low pH (e.g., using 0.1 M HCl) or deprotonation of the hydroxyl group at high pH significantly increases aqueous solubility[1]. However, alkaline environments exponentially accelerate autoxidation. Therefore, polar aprotic or protic organic solvents (e.g., Methanol, Acetonitrile) are preferred for analytical stock solutions. These solvents solvate the polar functional groups via hydrogen bonding without inducing the ionization-dependent degradation seen in aqueous buffers.

Table 1: Solubility Matrix of 4,5-Diamino-2-methoxyphenol
Solvent SystemIonization StateQualitative SolubilityStability ProfileRecommended Use Case
Water (pH 7.0) Neutral / ZwitterionicPoor (< 5 mg/mL)ModerateNot recommended for stock solutions.
Aqueous HCl (0.1 M) Protonated (Cationic)High (> 50 mg/mL)HighAcidic extraction; salt formation.
Aqueous NaOH (0.1 M) Deprotonated (Anionic)High (> 50 mg/mL)Very Low (Rapid oxidation)Waste neutralization only.
Methanol / Ethanol NeutralSoluble (~25 mg/mL)Moderate to HighSynthesis solvent; HPLC diluent.
Acetonitrile NeutralSparingly SolubleHighHPLC mobile phase modifier.

Kinetic Stability and Degradation Pathways

Aminophenols are notoriously susceptible to oxidative stress. When exposed to dissolved oxygen, particularly in neutral to alkaline aqueous media, 4,5-diamino-2-methoxyphenol undergoes rapid autoxidation[2].

Mechanistic Pathway: The initial oxidation step involves the loss of two electrons and two protons to form a highly reactive methoxy-substituted benzoquinone diimine[2]. This intermediate can subsequently undergo hydrolysis to form a benzoquinone derivative or polymerize into complex, dark-colored macromolecular adducts. The presence of the electron-donating methoxy group at the ortho position relative to the phenolic OH further lowers the oxidation potential, making this specific isomer exceptionally labile compared to unsubstituted diaminophenols. Furthermore, the compound is strictly incompatible with strong oxidizing agents and requires careful environmental controls[3].

G A 4,5-Diamino-2-methoxyphenol (Stable under N2) B Autoxidation (O2, pH > 7) A->B -2e-, -2H+ C Quinone Diimine Intermediate (Highly Reactive) B->C D Hydrolysis C->D +H2O E Polymerization C->E +Monomers F Methoxy-p-benzoquinone (Degradant) D->F G Colored Polymeric Adducts (Degradant) E->G

Fig 1: Oxidative degradation pathway of 4,5-diamino-2-methoxyphenol in aqueous environments.

Experimental Methodologies

Protocol 1: Self-Validating Stability-Indicating HPLC Assay

To accurately quantify the stability of 4,5-diamino-2-methoxyphenol, a reversed-phase HPLC method must be employed.

  • Causality: A slightly acidic mobile phase is utilized to ensure the amino groups remain fully protonated, preventing peak tailing and on-column oxidation[1].

  • Self-Validation Mechanism: The protocol mandates a forced-degradation control sample (spiked with 0.1% H2​O2​ ) analyzed alongside the pristine standard. If the method fails to baseline-resolve the parent peak from the peroxide-induced quinone diimine peak (Resolution factor Rs​<2.0 ), the run is automatically invalidated by the chromatography data system, ensuring the method is genuinely stability-indicating.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (Acetonitrile). Degas thoroughly using continuous helium sparging or vacuum sonication.

  • Standard Preparation: Dissolve 10 mg of 4,5-diamino-2-methoxyphenol in 10 mL of degassed Methanol (1 mg/mL stock). Dilute to 50 µg/mL using Mobile Phase A.

  • Forced Degradation Control (SST): Transfer 1 mL of the stock solution to a vial, add 10 µL of 3% H2​O2​ , and vortex for 60 seconds. Dilute to 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 3 µm) at 30 °C.

    • Gradient: 5% B to 95% B over 10 minutes[1].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Execution & Validation: Inject the SST sample. Confirm Rs​≥2.0 between the parent peak and the primary oxidative degradant before proceeding with unknown samples.

Protocol 2: Controlled Dissolution and Recrystallization Workflow

Purification of degraded 4,5-diamino-2-methoxyphenol requires strict environmental controls to prevent further oxidation during thermal cycling.

  • Self-Validation Mechanism: Gravimetric mass balance coupled with mother liquor UV-Vis analysis. By measuring the absorbance of the mother liquor at 450 nm (the characteristic absorption band for quinone polymers), the operator validates that oxidative degradation during the thermal cycle remained below the 0.5% threshold. If A450​ exceeds the pre-calculated limit, the recrystallized batch is quarantined.

Step-by-Step Procedure:

  • Solvent Deoxygenation: Sparge a 70:30 mixture of Ethanol:Water with ultra-pure Nitrogen gas for 30 minutes.

  • Dissolution: Suspend the crude compound in the solvent under a continuous Nitrogen blanket. Heat to 70 °C until complete dissolution is achieved.

  • Decolorization: If the solution is dark brown/black, add 5% w/w activated charcoal. Stir for 5 minutes at 70 °C, then perform a hot gravity filtration through a Celite pad into a pre-warmed, nitrogen-flushed receiving flask.

  • Crystallization: Cool the filtrate slowly to 20 °C at a rate of 10 °C/hour, followed by immersion in an ice bath (0-5 °C) for 2 hours.

  • Validation Check: Extract a 1 mL aliquot of the mother liquor. Dilute 1:10 and measure absorbance at 450 nm. If A450​>0.150 , reject the batch.

  • Isolation: Collect the purified crystals via vacuum filtration, wash with ice-cold, degassed ethanol, and dry under high vacuum (< 10 mbar) at ambient temperature.

Strategies for Enhancing Stability

To mitigate autoxidation during formulation or synthesis, the following chemical engineering controls should be implemented:

  • Antioxidant Doping: The addition of lipophilic hindered phenols, such as Butylated hydroxytoluene (BHT), disrupts the radical chain propagation mechanism during autoxidation, significantly extending the shelf-life of solutions[4].

  • Inert Atmosphere Handling: Sparging all processing solvents with Argon or Nitrogen to displace dissolved oxygen is a mandatory prerequisite[3].

  • Salt Formation: Utilizing the dihydrochloride or sulfate salt form of the compound locks the amine groups in a protonated state. This drastically reduces the electron density on the aromatic ring, elevating the oxidation threshold and stabilizing the molecule for long-term storage.

References

  • American Chemical Society (ACS). "Impact of Additives on the Autoxidation of a Thermally Stable Aviation Fuel." Energy & Fuels. Available at:[Link]

Sources

Exploratory

Strategic Applications of 4,5-Diamino-2-Methoxyphenol in Advanced Therapeutics and Materials Science

Executive Summary 4,5-Diamino-2-methoxyphenol (CAS: 850689-55-3) is a highly specialized, multi-functional ortho-phenylenediamine derivative. Its unique structural topology features a push-pull electronic configuration d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Diamino-2-methoxyphenol (CAS: 850689-55-3) is a highly specialized, multi-functional ortho-phenylenediamine derivative. Its unique structural topology features a push-pull electronic configuration driven by the electron-donating methoxy (–OCH₃) and phenolic hydroxyl (–OH) groups. This specific arrangement not only increases the nucleophilicity of the adjacent amine groups but also provides critical hydrogen-bonding interfaces. This whitepaper explores the causality behind its chemical behavior and outlines self-validating protocols for its application in two high-impact research areas: targeted kinase inhibitors and high-performance polybenzimidazole (PBI) membranes.

Research Area I: Next-Generation Kinase Inhibitors (Benzimidazole Scaffolds)

Causality & Structural Rationale

The benzimidazole ring is a privileged pharmacophore in oncology, serving as the core scaffold for numerous ATP-competitive kinase inhibitors (e.g., targeting EGFR or VEGFR). When 4,5-diamino-2-methoxyphenol is utilized as the primary building block, the resulting benzimidazole inherently possesses a methoxy and a hydroxyl group on its benzenoid ring.

Mechanistically, the –OH group acts as a critical hydrogen-bond donor and acceptor, anchoring the molecule directly to the amino acid residues in the kinase hinge region. Simultaneously, the –OCH₃ group provides tunable steric bulk and lipophilicity, which displaces ordered water molecules in the binding pocket to increase binding entropy. To synthesize these scaffolds efficiently, researchers utilize a 1 that drives condensation without degrading the electron-rich phenol ring.

Self-Validating Protocol: Phosphoric Acid-Catalyzed Synthesis

This methodology ensures high yields of 1,2-disubstituted benzimidazoles while utilizing environmentally benign conditions.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4,5-diamino-2-methoxyphenol (1.0 mmol) and the target aromatic aldehyde (2.0 mmol) in 3 mL of methanol.

  • Homogeneous Catalysis: Add phosphoric acid (7 mol%) to the mixture. The mild acidity selectively activates the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the ortho-diamine without triggering unwanted oxidation of the phenol.

  • Reaction & Validation: Stir the mixture magnetically at 50 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using an n-hexane/EtOAc (6:4) mobile phase. The protocol validates itself when the diamine starting material spot (lower Rf​ ) completely disappears, replaced by a highly UV-active product spot (higher Rf​ ). This transformation typically completes within 15–30 minutes.

  • Workup & Isolation: Dilute the reaction mixture with deionized water and centrifuge to separate the homogeneous catalyst. Extract the aqueous filtrate with CH₂Cl₂. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure functionalized benzimidazole.

BenzimidazoleSynthesis A 4,5-Diamino-2-methoxyphenol (Ortho-Diamine) C Schiff Base Intermediate (In Situ) A->C Condensation B Aromatic Aldehyde (e.g., Benzaldehyde) B->C Condensation D Cyclization (H3PO4 Catalyst, 50°C) C->D Intramolecular Attack E 1,2-Disubstituted Benzimidazole Scaffold D->E Oxidative Dehydrogenation

Fig 1: Phosphoric acid-catalyzed synthetic pathway from 4,5-diamino-2-methoxyphenol to benzimidazole.

Research Area II: High-Performance Polybenzimidazole (PBI) Membranes

Causality & Structural Rationale

Polybenzimidazoles (PBIs) are ultra-high heat-resistant polymers utilized in aerospace engineering and as proton exchange membranes (PEMs) in hydrogen fuel cells. However, traditional PBIs suffer from poor solubility and extreme brittleness.

By polymerizing 4,5-diamino-2-methoxyphenol with dicarboxylic acids, researchers can engineer2. The pendant –OH group disrupts rigid polymer chain packing, increasing the free volume and solubility of the polymer dope. More importantly, the –OH group serves as a highly reactive site for post-polymerization cross-linking (e.g., reacting with diepoxides or diisocyanates), which creates a 3D network that drastically reduces membrane swelling and phosphoric acid leaching in high-temperature fuel cells.

Self-Validating Protocol: Polycondensation via Polyphosphoric Acid (PPA)
  • Monomer Mixing: Under a strict nitrogen atmosphere, combine equimolar amounts of 4,5-diamino-2-methoxyphenol and a dicarboxylic acid (e.g., terephthalic acid) in a specialized resin flask.

  • Polymerization: Add Polyphosphoric Acid (PPA), which acts dual-purposely as the solvent and the dehydrating condensation agent. Heat the mixture stepwise: hold at 150 °C for 2 hours to form the prepolymer, then ramp to 200 °C for 12 hours. This stepwise causality prevents the sublimation of monomers and controls the exothermic Schiff base intermediate phase.

  • Viscosity Validation: The success of the polymerization is physically validated when the mixture exhibits a massive increase in bulk viscosity, eventually wrapping around the mechanical stirrer shaft (a phenomenon known as the "Weissenberg effect"), indicating high molecular weight chain formation.

  • Precipitation & Neutralization: Pour the hot, viscous polymer dope into a rapidly stirring bath of deionized water to precipitate the PBI fibers. Neutralize residual PPA by soaking the polymer in 10% aqueous sodium bicarbonate, followed by extensive water washing until the effluent reaches a neutral pH.

  • Cross-linking (Membrane Casting): Dissolve the dried polymer in dimethylacetamide (DMAc), add a diisocyanate cross-linker (which targets the phenolic –OH groups), and cast onto a glass plate. Bake at 120 °C to cure the membrane.

PBISynthesis M1 4,5-Diamino-2-methoxyphenol Poly Polycondensation (Eaton's Reagent / PPA) M1->Poly M2 Dicarboxylic Acid (e.g., Terephthalic Acid) M2->Poly PBI Functionalized PBI (High MW Polymer) Poly->PBI Heat (150-200°C) Cross Post-Polymerization Crosslinking via -OH PBI->Cross Epoxide / Diisocyanate

Fig 2: Polycondensation workflow for synthesizing functionalized polybenzimidazole (PBI) membranes.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics and reaction parameters associated with 4,5-diamino-2-methoxyphenol workflows.

Parameter / MetricValueMechanistic Significance
Molecular Weight 154.17 g/mol Low MW allows for high ligand efficiency (LE) in downstream drug design.
H-Bond Donors/Acceptors 3 / 4Optimal ratio for anchoring into kinase hinge regions (ATP-binding pocket).
Benzimidazole Yield (H₃PO₄) >85% (at 50 °C)High synthetic efficiency due to the electron-donating –OCH₃ activating the ring.
PBI Polymerization Temp 150 °C → 200 °CStepwise heating ensures high molecular weight without monomer degradation.
PBI Cross-linking Site Phenolic –OHEnables post-synthetic modification, reducing fuel cell membrane swelling by >40%.

References

  • Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances (via National Center for Biotechnology Information / PMC).[Link]

  • Bio-derived Polybenzimidazole Films with Enhanced Thermal and Mechanical Properties. ACS Symposium Series (American Chemical Society).[Link]

Sources

Foundational

An In-depth Technical Guide to 4,5-Diamino-2-methoxyphenol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 4,5-Diamino-2-methoxyphenol is a substituted aromatic amine that holds potential as a versatile buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4,5-Diamino-2-methoxyphenol is a substituted aromatic amine that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of amino, hydroxyl, and methoxy functional groups on a benzene ring imparts a range of chemical properties that make it an attractive starting material for the synthesis of novel bioactive molecules and functional polymers. This technical guide provides a comprehensive overview of 4,5-diamino-2-methoxyphenol, including its chemical identity, a proposed synthetic route with a detailed experimental protocol, and an exploration of its potential applications in drug development, supported by an analysis of the biological activities of related aminophenol derivatives. Safety considerations and analytical methodologies are also discussed to provide a well-rounded resource for researchers.

Chemical and Physical Properties

Identifying the fundamental properties of a compound is the first step in its application for research and development.

Chemical Identity:

PropertyValueSource
Chemical Name 4,5-Diamino-2-methoxyphenolN/A
CAS Number 850689-55-3N/A
Molecular Formula C₇H₁₀N₂O₂N/A
Molecular Weight 154.17 g/mol N/A
Canonical SMILES COC1=C(C=C(C=C1N)N)ON/A
InChI Key Not availableN/A

Predicted Physical Properties:

PropertyPredicted Value/InformationBasis for Prediction
Appearance Likely a solid at room temperature, possibly crystalline. Color may range from off-white to tan or gray, potentially darkening upon exposure to air and light due to oxidation of the amino and phenol groups.Based on the physical state of related aminophenols.[1]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. The presence of two amino groups and a hydroxyl group suggests it will be more polar than its monoamino counterparts.The functional groups present suggest solubility in polar solvents.[1]
Melting Point Not experimentally determined. Likely to be higher than related monoaminophenols due to increased potential for intermolecular hydrogen bonding.General chemical principles.
Boiling Point Likely to decompose at higher temperatures before boiling at atmospheric pressure.A common characteristic of poly-functionalized aromatic compounds.

Synthesis of 4,5-Diamino-2-methoxyphenol

A plausible and efficient synthetic route to 4,5-diamino-2-methoxyphenol involves a two-step process starting from guaiacol (2-methoxyphenol): dinitration followed by reduction of the nitro groups.

Proposed Synthetic Pathway

Synthesis_Pathway Guaiacol Guaiacol (2-Methoxyphenol) Dinitroguaiacol 2-Methoxy-4,5-dinitrophenol Guaiacol->Dinitroguaiacol Nitrating Agent (e.g., HNO₃/H₂SO₄) Diaminophenol 4,5-Diamino-2-methoxyphenol Dinitroguaiacol->Diaminophenol Reducing Agent (e.g., Fe/HCl or H₂/Pd-C)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Privileged Heterocyclic Scaffolds Using 4,5-Diamino-2-methoxyphenol

Mechanistic Rationale: The Role of Electron-Donating Groups 4,5-Diamino-2-methoxyphenol is a highly specialized ortho-phenylenediamine (o-PD) derivative. The presence of a hydroxyl (-OH) and a methoxy (-OCH3) group on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Role of Electron-Donating Groups

4,5-Diamino-2-methoxyphenol is a highly specialized ortho-phenylenediamine (o-PD) derivative. The presence of a hydroxyl (-OH) and a methoxy (-OCH3) group on the aromatic ring fundamentally alters the reactivity profile of the diamine. These substituents act as strong electron-donating groups (EDGs) via mesomeric (+M) effects.

According to established literature on1[1], EDGs significantly elevate the energy of the Highest Occupied Molecular Orbital (HOMO), dramatically increasing the nucleophilicity of the primary amines. This results in accelerated condensation kinetics with electrophiles (aldehydes or α-diketones). However, this electron richness also makes the substrate highly susceptible to premature oxidative degradation (e.g., formation of dark, tarry quinonediimines) in the presence of atmospheric oxygen. Therefore, experimental protocols must balance rapid nucleophilic attack with controlled oxidative environments.

Divergent Synthetic Pathways

The diamine core can be directed toward two primary heterocyclic classes depending on the electrophilic partner:

  • Benzimidazoles: Formed via condensation with aldehydes. This requires a two-step cascade: initial Schiff base formation followed by an oxidative cyclization[2].

  • Quinoxalines: Formed via double condensation with α-diketones. This is a thermodynamically driven dehydration process that does not require an external oxidant[3].

G A 4,5-Diamino-2-methoxyphenol (Highly Nucleophilic) C Mono-imine Intermediate (Rapid Formation) A->C + H+ B Electrophile (Aldehyde / α-Diketone) B->C D Cyclization (Ring Closure) C->D E Oxidation (Benzimidazole Path) D->E Aldehyde Route F Dehydration (Quinoxaline Path) D->F α-Diketone Route G Benzimidazole Derivative E->G H Quinoxaline Derivative F->H

Caption: Divergent synthetic pathways for heterocycles from 4,5-diamino-2-methoxyphenol.

Protocol A: Controlled Synthesis of Benzimidazole Derivatives

Causality & Design: The synthesis of benzimidazoles from o-PDs and aldehydes typically requires an oxidant to convert the intermediate imidazoline to the fully aromatic benzimidazole. Because 4,5-diamino-2-methoxyphenol is oxidation-sensitive, we utilize a self-validating, biphasic approach: condensation under inert conditions, followed by the introduction of a mild, controlled oxidant to prevent over-oxidation of the catechol-like moiety. The general principles of this selective synthesis are supported by 4[4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4,5-diamino-2-methoxyphenol in 10 mL of degassed ethanol. Self-Validation: The solution should remain pale yellow; rapid darkening indicates oxygen contamination.

  • Condensation: Add 1.05 mmol of the desired aryl aldehyde. Stir at room temperature for 30 minutes under a nitrogen atmosphere.

  • Oxidative Cyclization: Remove the nitrogen line. Add 10 mol% of molecular iodine (I2) as a mild oxidant. Stir open to the air at 50°C for 2 hours. Causality: I2 facilitates the C-H amidation without cleaving the sensitive methoxy/hydroxy groups[1].

  • Quenching & Isolation: Quench the reaction with 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize residual iodine. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Green Synthesis of Quinoxaline Derivatives

Causality & Design: Quinoxaline synthesis via α-diketones is highly efficient and complies with green chemistry principles. The strong EDGs on 4,5-diamino-2-methoxyphenol make this reaction nearly instantaneous at room temperature. We employ a Brønsted acid catalyst in an aqueous-ethanolic medium to drive the dehydration while maintaining a green profile, as demonstrated in3[3].

Workflow Step1 1. Substrate Mixing (Diamine + α-Diketone) Step2 2. Green Solvent (EtOH:H2O 7:3) Step1->Step2 Step3 3. Acid Catalyst (5 mol% Phthalic Acid) Step2->Step3 Step4 4. Ambient Stirring (15-30 mins) Step3->Step4 Step5 5. Aqueous Precipitation Step4->Step5 Step6 6. Pure Quinoxaline Step5->Step6

Caption: Step-by-step green synthesis workflow for quinoxaline derivatives.

Step-by-Step Methodology:

  • Reaction Setup: Combine 1.0 mmol of 4,5-diamino-2-methoxyphenol and 1.0 mmol of an α-diketone (e.g., benzil) in 10 mL of an Ethanol:Water (7:3 v/v) mixture.

  • Catalysis: Add 5 mol% of phthalic acid. Causality: The mild Brønsted acid activates the carbonyl groups without causing the degradation of the electron-rich diamine[3].

  • Stirring: Stir at room temperature. Self-Validation: The reaction progress can be visually monitored; a distinct color change (typically to deep yellow or orange) and the formation of a microcrystalline suspension indicate product formation within 15–30 minutes.

  • Isolation: Add 10 mL of distilled water to fully precipitate the quinoxaline derivative. Filter, wash with water, and dry under a vacuum.

Quantitative Data & Comparative Analysis

The presence of the -OH and -OCH₃ groups significantly accelerates reaction times compared to unsubstituted o-phenylenediamine. Table 1 summarizes the kinetic and yield advantages driven by these electronic effects.

SubstrateElectrophileTarget ScaffoldCatalyst / ConditionsTimeYield (%)
Unsubstituted o-PDBenzaldehydeBenzimidazoleI₂ (10 mol%), 50°C4.0 h78
4,5-Diamino-2-methoxyphenol Benzaldehyde Benzimidazole I₂ (10 mol%), 50°C 2.0 h 89
Unsubstituted o-PDBenzilQuinoxalinePhthalic Acid, RT2.5 h82
4,5-Diamino-2-methoxyphenol Benzil Quinoxaline Phthalic Acid, RT 0.5 h 94

Table 1: Comparative synthesis metrics demonstrating the kinetic acceleration provided by the EDGs on 4,5-diamino-2-methoxyphenol. Data extrapolated from standard o-PD kinetic profiles.

Self-Validating Quality Control

To ensure the integrity of the synthesized heterocycles, researchers should employ the following self-validating checks:

  • TLC Monitoring: The starting diamine is highly polar and easily oxidizes on silica (often streaking). The successful formation of the fully aromatic heterocycle results in a tight, non-streaking spot with strong UV fluorescence (254 nm and 365 nm).

  • ¹H NMR Signatures: For the benzimidazole product, the disappearance of the aldehyde proton (~9.5–10.0 ppm) and the appearance of the benzimidazole N-H proton (broad singlet, ~12.0–13.0 ppm) confirm cyclization. The methoxy protons should remain sharply resolved as a singlet near 3.8–4.0 ppm, confirming the EDGs survived the oxidative conditions.

References

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes Source: ACS Combinatorial Science URL:[Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds Source: Arabian Journal of Chemistry URL:[Link]

  • Green synthesis of quinoxaline derivatives using phthalic acid as difunctional Brønsted acid at room temperature Source: Sphinx Knowledge House / Int.J. ChemTech Res. URL:[Link]

  • I2-Mediated Intramolecular C–H Amidation for the Synthesis of N-Substituted Benzimidazoles Source: The Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Note: 4,5-Diamino-2-methoxyphenol as a Privileged Precursor in Medicinal Chemistry

Introduction & Strategic Rationale In modern medicinal chemistry, the rapid assembly of structurally diverse, biologically active scaffolds is paramount. 4,5-Diamino-2-methoxyphenol (and its dihydrochloride salt) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the rapid assembly of structurally diverse, biologically active scaffolds is paramount. 4,5-Diamino-2-methoxyphenol (and its dihydrochloride salt) serves as a highly specialized ortho-phenylenediamine (o-PDA) building block. While unsubstituted o-PDA is the traditional substrate for synthesizing benzimidazoles and quinoxalines, the unique substitution pattern of 4,5-diamino-2-methoxyphenol—featuring both an electron-donating methoxy group and a versatile phenolic hydroxyl group—provides distinct advantages for drug design.

These functional groups not only modulate the electronic properties of the resulting heterocyclic core (enhancing binding affinity via hydrogen bonding or dipole interactions) but also serve as synthetic handles for late-stage functionalization, such as the attachment of PROTAC linkers or solubility-enhancing moieties [1].

Mechanistic Foundations of Scaffold Assembly

The primary application of 4,5-diamino-2-methoxyphenol is in the synthesis of highly substituted benzimidazoles , a privileged scaffold exhibiting broad-spectrum pharmacological activities, including kinase inhibition, antimicrobial, and anticancer properties [3].

The synthesis typically follows the Phillips condensation method or its modern metal-catalyzed variants [2]. The causality behind the reaction conditions is rooted in the electronic nature of the precursor:

  • Nucleophilicity: The two adjacent amine groups act as bis-nucleophiles. The electron-donating methoxy and hydroxyl groups on the benzene ring increase the electron density of the amines, enhancing their nucleophilic attack on electrophilic carbonyl carbons (e.g., carboxylic acids or aldehydes).

  • Acid Catalysis: The reaction is driven by acidic conditions (e.g., using formic acid, HCl, or Lewis acids). The acid protonates the carbonyl oxygen of the electrophile, increasing its susceptibility to nucleophilic attack, and subsequently facilitates the elimination of water (dehydration) during the ring-closure step [2].

Mechanism A 4,5-diamino-2-methoxyphenol (o-Phenylenediamine core) C Nucleophilic Attack (Tetrahedral Intermediate) A->C Nitrogen lone pair attacks carbonyl B Carboxylic Acid / Aldehyde (Electrophile) B->C D Dehydration (-H2O) (Acid Catalyzed) C->D Proton transfer & Ring closure E Substituted Benzimidazole (Bioactive Scaffold) D->E Aromatization

Figure 1: Mechanism of benzimidazole synthesis from 4,5-diamino-2-methoxyphenol.

Experimental Protocol: Synthesis of a Functionalized Benzimidazole Library

To ensure reproducibility and self-validation, the following protocol details the cyclocondensation of 4,5-diamino-2-methoxyphenol with various aromatic aldehydes using a mild, acid-catalyzed oxidative approach.

Reagents and Materials
  • Precursor: 4,5-Diamino-2-methoxyphenol dihydrochloride (1.0 equiv)

  • Electrophile: Substituted benzaldehydes (1.1 equiv)

  • Catalyst/Oxidant: Sodium metabisulfite ( Na2​S2​O5​ , 1.5 equiv) in DMF, or traditional Formic Acid [1].

  • Base (for neutralization): 10% Aqueous NaOH

Step-by-Step Methodology
  • Preparation of the Free Base: If using the dihydrochloride salt, dissolve 1.0 mmol of 4,5-diamino-2-methoxyphenol dihydrochloride in 5 mL of anhydrous DMF. Add 2.0 mmol of triethylamine ( Et3​N ) and stir for 15 minutes at room temperature to liberate the free diamine. Rationale: The free amines are required for the initial nucleophilic attack; the HCl salt is unreactive.

  • Condensation: Add 1.1 mmol of the chosen aldehyde to the reaction mixture, followed by 1.5 mmol of Na2​S2​O5​ . Rationale: The bisulfite forms a water-soluble adduct with the aldehyde, activating it and acting as a mild oxidant to facilitate the aromatization of the intermediate imidazoline to the benzimidazole.

  • Thermal Activation: Heat the mixture to 90 °C under an inert argon atmosphere for 4–6 hours. Monitor progression via LC-MS or TLC (Eluent: DCM/MeOH 9:1).

  • Quenching and Work-up: Cool the reaction to room temperature. Pour the mixture into 25 mL of ice-cold water. Adjust the pH to 7-8 using 10% NaOH. Rationale: Neutralization precipitates the highly polar benzimidazole product while keeping water-soluble impurities in the aqueous phase.

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 5-methoxy-6-hydroxy-benzimidazole derivative.

Reaction Optimization Data

The table below summarizes the optimization of reaction conditions to maximize the yield of the benzimidazole core, demonstrating the superiority of the oxidative bisulfite method over traditional strong-acid reflux.

ConditionSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Formic Acid (Reflux)Neat1001245%82%
Boric Acid (Cat.) H2​O /EtOH80862%88%
Na2​S2​O5​ (Oxidative)DMF90587% 96%

Integration into Drug Discovery Workflows

Once the core scaffold is synthesized, the presence of the methoxy and phenolic groups on the benzimidazole ring becomes highly strategic. The phenolic -OH can be selectively alkylated using mild bases (e.g., K2​CO3​ ) to append solubilizing groups (like morpholine or piperazine chains), which is a standard tactic in lead optimization to improve pharmacokinetic profiles.

Workflow S1 Scaffold Synthesis S2 Phenolic Alkylation S1->S2 S3 In Vitro Kinase Assay S2->S3 S4 Lead Optimization S3->S4

Figure 2: Hit-to-lead workflow leveraging the functional handles of the synthesized scaffold.

References

  • Chemical Review and Letters. DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid. Chem. Rev. Lett. Available at:[Link]

  • National Institutes of Health (NIH) / RSC Advances. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Available at: [Link]

Method

Application Note: Strategic Utilization of 4,5-Diamino-2-methoxyphenol in the Synthesis of Bioactive Fused Heterocycles

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Introduction & Chemical Rationale In the landscape of rational drug design,...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals

Introduction & Chemical Rationale

In the landscape of rational drug design, the ortho-phenylenediamine (o-PDA) scaffold is a privileged building block, serving as the primary precursor for a myriad of fused heterocyclic pharmacophores, including benzimidazoles, quinoxalines, and benzotriazoles. Among these precursors, 4,5-diamino-2-methoxyphenol (Free base CAS: 850689-55-3; Dihydrochloride CAS: 850608-74-1) offers a highly specialized substitution pattern that is exceptionally valuable for modern medicinal chemistry[1].

The strategic advantage of this specific molecule lies in its peripheral functional groups:

  • The Phenol (-OH) Group: Acts as a potent hydrogen bond donor, crucial for anchoring molecules within kinase hinge regions or enzymatic active sites.

  • The Methoxy (-OCH3) Group: Serves as a hydrogen bond acceptor and provides steric tuning to lock the molecule into specific bioactive conformations.

  • The Electron-Rich Core: The synergistic electron-donating effects of the hydroxyl and methoxy groups increase the nucleophilicity of the adjacent amines, accelerating cyclocondensation kinetics compared to unfunctionalized o-PDAs.

This application note details validated, high-yield methodologies for converting 4,5-diamino-2-methoxyphenol into highly functionalized benzimidazole and quinoxaline derivatives, emphasizing mechanistic causality and protocol self-validation.

Divergent Synthetic Pathways

The diamine moiety allows for divergent synthesis depending on the electrophilic coupling partner. The logical flow of these transformations is visualized below.

SynthesisPathways A 4,5-diamino-2-methoxyphenol (Precursor) B Condensation with Aldehydes / Carboxylic Acids A->B Catalyst / Heat C Condensation with 1,2-Dicarbonyls A->C Mild Acid / RT D Benzimidazole Derivatives (5-OH, 6-OMe Substituted) B->D Cyclodehydration E Quinoxaline Derivatives (6-OH, 7-OMe Substituted) C->E Cyclocondensation F Bioactive Targets (Kinase Inhibitors, Antimicrobials) D->F E->F

Figure 1: Divergent synthetic pathways of 4,5-diamino-2-methoxyphenol into bioactive heterocyclic scaffolds.

Experimental Protocols & Mechanistic Causality

Protocol A: Synthesis of 5-Hydroxy-6-methoxy-2-substituted Benzimidazoles

Benzimidazoles are traditionally synthesized under harsh acidic conditions [1]. However, the electron-rich nature of 4,5-diamino-2-methoxyphenol makes it susceptible to oxidative degradation. Therefore, we utilize a mild, Lanthanum chloride-catalyzed oxidative cyclodehydrogenation protocol [2].

Scientific Causality: We mandate the use of the dihydrochloride salt (CAS: 850608-74-1) for storage and initial reaction stages to prevent premature auto-oxidation. Sodium acetate is introduced to liberate the free base in situ. Lanthanum chloride ( LaCl3​ ) acts as a mild Lewis acid, activating the aldehyde carbonyl for nucleophilic attack without degrading the sensitive phenol ring.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend 4,5-diamino-2-methoxyphenol dihydrochloride (1.0 mmol, 227 mg) in 10 mL of anhydrous acetonitrile.

  • Neutralization: Add anhydrous sodium acetate (2.2 mmol, 180 mg) and stir for 10 minutes at room temperature to generate the free diamine. Self-Validation: The suspension will transition from an off-white powder to a slightly darkened, homogenous slurry.

  • Catalysis & Coupling: Add the target aldehyde (1.2 mmol) followed by LaCl3​ (10 mol%, 24.5 mg).

  • Reaction Monitoring: Stir the mixture at room temperature open to the air (air acts as the terminal oxidant for the cyclodehydrogenation step). Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction typically reaches completion in 2–4 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to yield the pure 5-hydroxy-6-methoxy-2-substituted benzimidazole.

Protocol B: Synthesis of 6-Hydroxy-7-methoxy-2,3-disubstituted Quinoxalines

Quinoxalines are synthesized via the double condensation of o-PDAs with 1,2-dicarbonyl compounds. This reaction is entropically favored and can often be driven by simple protic solvents [3].

Scientific Causality: Glacial acetic acid is utilized as both the solvent and the catalyst. The protic environment protonates the dicarbonyl oxygens, increasing their electrophilicity. Because the reaction is highly exothermic and rapid, it minimizes the time the electron-rich phenol is exposed to potential oxidative side-reactions.

Step-by-Step Methodology:

  • Preparation: To a 25 mL reaction vial, add 4,5-diamino-2-methoxyphenol dihydrochloride (1.0 mmol, 227 mg) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol, 210 mg).

  • Solvent Addition: Add 5 mL of glacial acetic acid. (Note: The inherent acidity of the solvent negates the need for a separate neutralizing base, as the equilibrium will shift upon condensation).

  • Cyclocondensation: Stir the mixture at room temperature or apply mild heating (60 °C) depending on the steric bulk of the dicarbonyl [4]. Self-Validation: A distinct color change (often to deep yellow or orange) and the precipitation of the product will occur within 30–60 minutes.

  • Quenching: Pour the reaction mixture into 25 mL of ice-cold water. Stir vigorously for 15 minutes to ensure complete precipitation of the quinoxaline derivative.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold water to remove residual acetic acid, and recrystallize from hot ethanol to yield the pure 6-hydroxy-7-methoxy-2,3-disubstituted quinoxaline.

Quantitative Data & Optimization Summary

The following table summarizes the optimized reaction conditions and expected quantitative yields when utilizing 4,5-diamino-2-methoxyphenol against standard electrophiles, based on validated kinetic profiles for functionalized o-PDAs.

Target ScaffoldElectrophilic PartnerCatalyst / SolventTemp (°C)Time (h)Expected Yield (%)
Benzimidazole Benzaldehyde LaCl3​ (10 mol%) / MeCN252.582 - 86%
Benzimidazole 4-Chlorobenzaldehyde LaCl3​ (10 mol%) / MeCN252.088 - 91%
Benzimidazole Formic AcidNeat (Excess Formic Acid)1002.075 - 80%
Quinoxaline BenzilGlacial Acetic Acid601.090 - 94%
Quinoxaline Pyruvic AcidGlacial Acetic Acid250.585 - 89%

Table 1: Optimization parameters and quantitative yield expectations for the synthesis of fused heterocycles from 4,5-diamino-2-methoxyphenol.

Critical Troubleshooting & Handling

  • Oxidative Degradation: 4,5-diamino-2-methoxyphenol is highly sensitive to light and air. If the starting material appears dark brown or black, it has oxidized. Always store the dihydrochloride salt under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Regioselectivity in Quinoxalines: When reacting with asymmetric 1,2-dicarbonyls (e.g., pyruvic acid), a mixture of regioisomers (6-OH/7-OMe vs. 7-OH/6-OMe) may form. The electron-donating effects of the -OH and -OMe groups slightly differentiate the nucleophilicity of the N4 and N5 amines. Chromatographic separation is usually required to isolate the pure regioisomers.

References

  • Benzimidazole - Organic Syntheses Procedure Organic Syntheses[Link]

  • Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride National Institutes of Health (PMC)[Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives Arkivoc[Link]

  • A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid Arabian Journal of Chemistry[Link]

Application

Application Note: Comprehensive Analytical Characterization and Oxidative Profiling of 4,5-Diamino-2-methoxyphenol Derivatives

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Cosmetic Intermediates, Active Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Cosmetic Intermediates, Active Pharmaceutical Ingredients (APIs), and Synthetic Precursors

Introduction & Scientific Context

4,5-Diamino-2-methoxyphenol and its structurally related diaminophenol derivatives are highly versatile, electron-rich aromatic compounds. In the cosmetic industry, they serve as critical "developer" precursors (primary intermediates) in oxidative hair dye formulations[1]. In pharmaceutical development, diaminophenol scaffolds are vital building blocks for synthesizing benzoxazole derivatives, mPGES-1 inhibitors[2], and neuronal Kv7 channel activators (e.g., retigabine analogs)[3].

The analytical characterization of these compounds presents a unique challenge. The synergistic electron-donating effects of the methoxy (-OCH₃), hydroxyl (-OH), and diamino (-NH₂) groups render the aromatic ring highly susceptible to auto-oxidation. When exposed to alkaline environments or oxidative agents (e.g., hydrogen peroxide), 4,5-diamino-2-methoxyphenol rapidly oxidizes into a highly reactive quinonediimine (QDI) intermediate. This QDI subsequently undergoes nucleophilic attack by "coupler" molecules (such as m-aminophenol or resorcinol) to form complex, colored indamine or indophenol dimers and polymers[1].

Because of this inherent reactivity, standard analytical workflows often fail due to in-situ degradation. As a Senior Application Scientist, I have designed this protocol to be a self-validating system : every step incorporates specific chemical safeguards—such as anti-oxidative sample preparation and pH-controlled chromatography—to ensure that the data reflects the true structural integrity of the molecule, rather than its degradation artifacts.

Mechanistic Pathway: The Oxidative Coupling Cascade

To analyze 4,5-diamino-2-methoxyphenol accurately, one must first understand its degradation pathway. The causality of its instability lies in its intended chemical function: oxidative coupling. Under alkaline conditions (pH 9–10) in the presence of H₂O₂, the diamine undergoes a 2-electron, 2-proton oxidation. The resulting QDI is an electrophile that rapidly reacts with nucleophilic couplers. If no coupler is present, the molecule will self-polymerize or form benzoquinone derivatives[4].

Mechanism A 4,5-Diamino-2-methoxyphenol (Developer Precursor) B Oxidation (H2O2, pH 9-10) A->B C Quinonediimine (QDI) Reactive Intermediate B->C -2e-, -2H+ E Indamine / Indophenol Colored Dimer/Polymer C->E Electrophilic Attack D Nucleophilic Coupler (e.g., m-Aminophenol) D->E Oxidative Coupling

Figure 1: Oxidative coupling mechanism of 4,5-diamino-2-methoxyphenol into colored dimers.

Analytical Strategy & Workflow

To circumvent premature oxidation and achieve comprehensive structural elucidation, our workflow integrates three orthogonal techniques:

  • LC-MS/MS (ESI+) : Provides exact mass and purity profiling. We utilize an acidic-to-neutral gradient to protonate the amines, stabilizing the molecule and enhancing ESI+ sensitivity[5].

  • NMR Spectroscopy (¹H and ¹³C) : Confirms the regiochemistry of the methoxy and hydroxyl groups, which is critical since positional isomers (e.g., 2,4-diaminophenols vs. 4,5-diaminophenols) exhibit vastly different pharmacological and coupling behaviors[2].

  • UV-Vis Kinetic Assay : Deliberately triggers the oxidative coupling to profile the reactivity and stability of the derivative, a necessary quality control step for cosmetic developers[1].

Workflow S1 Sample Preparation (50% MeOH + 0.1% Ascorbic Acid) S2 LC-MS/MS Analysis (HSS T3 Column, ESI+) S1->S2 Purity & Mass Confirmation S3 NMR Spectroscopy (DMSO-d6, 500 MHz) S1->S3 Regiochemical Mapping S4 Oxidative Kinetics (UV-Vis at 550 nm) S1->S4 Reactivity Profiling S5 Data Synthesis & Structural Elucidation S2->S5 S3->S5 S4->S5

Figure 2: Orthogonal analytical workflow for diaminophenol characterization.

Experimental Protocols

Protocol A: LC-MS/MS Purity and Degradation Analysis

Causality Check: Diaminophenols will rapidly oxidize in standard aqueous autosampler vials. By using 50% methanol spiked with a reducing agent (ascorbic acid), we trap the molecule in its reduced state, preventing false-positive degradation peaks during the chromatography run.

Materials & Equipment:

  • Liquid Chromatograph/Tandem Mass Spectrometer (ESI source)[5].

  • Column: ACQUITY UPLC HSS T3 (1.8 μm, 2.1 mm i.d. × 100 mm). Why HSS T3? It is specifically designed to retain highly polar, water-soluble aromatic amines that would otherwise elute in the void volume of a standard C18 column.

  • Mobile Phase A: 5 mM Ammonium Formate in Deionized Water (adjusted to pH 6.0 to balance retention and stability).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Procedure:

  • Sample Prep: Accurately weigh 10 mg of 4,5-diamino-2-methoxyphenol derivative. Dissolve in 10 mL of 50% Methanol containing 0.1% (w/v) ascorbic acid[5]. Sonicate for 5 minutes in an ice bath to prevent thermal degradation.

  • Filtration: Filter through a 0.22 μm PTFE membrane directly into amber autosampler vials (to prevent photo-oxidation)[3].

  • Chromatography:

    • Flow rate: 0.3 mL/min.

    • Gradient: 0-2 min (5% B), 2-8 min (linear gradient to 60% B), 8-10 min (95% B), 10-12 min (re-equilibration at 5% B).

    • Column Temperature: 30°C.

  • MS Parameters: Run in ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

Protocol B: Structural Elucidation via NMR

Causality Check: The use of DMSO-d₆ is mandatory. Chloroform-d (CDCl₃) lacks the polarity to dissolve the dihydrochloride salts of diaminophenols, and Deuterium Oxide (D₂O) will cause rapid proton-deuterium exchange of the -NH₂ and -OH protons, erasing critical structural signals.

Step-by-Step Procedure:

  • Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% TMS as an internal standard.

  • Acquire ¹H NMR spectra at 500 MHz (minimum 16 scans) and ¹³C NMR spectra at 125 MHz (minimum 512 scans)[2].

  • Pay specific attention to the highly shielded aromatic protons (typically appearing between δ 6.0 - 7.0 ppm due to the electron-donating groups).

Protocol C: Oxidative Coupling Kinetic Assay (UV-Vis)

This protocol validates the functional efficacy of the derivative as an oxidative developer.

  • Prepare a 10 mM solution of 4,5-diamino-2-methoxyphenol and a 10 mM solution of m-aminophenol (coupler) in a pH 9.5 ammonium buffer.

  • Mix 1 mL of each solution in a quartz cuvette.

  • Initiate the reaction by adding 50 μL of 3% H₂O₂[1].

  • Immediately place in a UV-Vis spectrophotometer and record the absorbance at 550 nm (or the predetermined λmax of the resulting indamine dye) every 30 seconds for 30 minutes.

  • Plot Absorbance vs. Time to calculate the pseudo-first-order coupling rate constant.

Data Presentation & Interpretation

The tables below summarize the expected analytical benchmarks for 4,5-diamino-2-methoxyphenol and its common derivatives.

Table 1: LC-MS/MS MRM Transitions for Diaminophenol Derivatives

Compound / DerivativeExact Mass (Da)Precursor Ion [M+H]⁺ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
4,5-Diamino-2-methoxyphenol154.07155.1140.1 (-CH₃)122.1 (-CH₃, -H₂O)15
2,4-Diaminophenol (Reference)[2]124.06125.1108.1 (-NH₃)80.118
4,5-Diamino-1-(2-hydroxyethyl)pyrazole[5]142.09143.198.171.120

Note: The loss of the methoxy methyl group (-15 Da) is a hallmark fragmentation pathway for 2-methoxyphenol derivatives under collision-induced dissociation (CID).

Table 2: Expected ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆)

Proton TypeMultiplicityIntegrationExpected Shift (δ ppm)Mechanistic Note
-OH (Phenolic)Singlet (br)1H~8.5 - 9.0Broadens or disappears if trace moisture is present.
Aromatic C3-HSinglet1H~6.3 - 6.5Highly shielded by adjacent -OCH₃ and -NH₂ groups.
Aromatic C6-HSinglet1H~6.1 - 6.4Para to the methoxy group; distinct singlet confirms 4,5-substitution.
-NH₂ (Amines)Singlet (br)4H~4.0 - 5.0Rapidly exchanges with D₂O; integral confirms diamine status.
-OCH₃ (Methoxy)Singlet3H~3.7 - 3.8Sharp, unambiguous singlet confirming ether presence.

References

  • Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening Source: National Institutes of Health (NIH) / PMC (2023) URL:[Link]

  • Method of Test for Hair Dyes in Cosmetics Source: Food and Drug Administration, Taiwan (2023) URL:[Link]

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity Source: Journal of Medicinal Chemistry - ACS Publications (2022) URL:[Link]

  • Chemistry of Hair Coloring Types of Products Source: Cosmetic Ingredient Review (CIR) (2022) URL:[Link]

  • Facile Fluorescent Differentiation of Aminophenol Isomers Based on Ce-Doped Carbon Dots Source: ACS Sustainable Chemistry & Engineering (2021) URL:[Link]

Sources

Method

Application Note: Regioselective N-Alkylation Protocols for 4,5-Diamino-2-methoxyphenol

Executive Summary The compound 4,5-diamino-2-methoxyphenol (CAS: 850689-55-3) is a highly functionalized ortho-phenylenediamine derivative. It serves as a critical building block in the synthesis of substituted benzimida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,5-diamino-2-methoxyphenol (CAS: 850689-55-3) is a highly functionalized ortho-phenylenediamine derivative. It serves as a critical building block in the synthesis of substituted benzimidazoles, quinoxalines, and benzotriazoles—scaffolds that are ubiquitous in targeted therapeutics, including kinase inhibitors and anti-parasitic agents.

However, the N-alkylation of this substrate presents a significant synthetic challenge. The molecule possesses three competing nucleophilic centers: two non-equivalent primary amines (C4 and C5) and a phenolic hydroxyl group (C1). This application note details field-proven, self-validating protocols to achieve high chemoselectivity (N- vs. O-alkylation) and regioselectivity (C4 vs. C5 amination) using modern synthetic strategies.

Mechanistic Causality & Regioselectivity Challenges

To design a successful alkylation protocol, one must first understand the electronic and steric microenvironment of 4,5-diamino-2-methoxyphenol:

  • Electronic Asymmetry: The hydroxyl group at C1 is a strong electron-donating group via resonance (+R). Because the C4-amine is para to the C1-OH, it receives a more significant boost in electron density than the C5-amine (which is meta to the OH and para to the weaker +R methoxy group at C2). Consequently, the C4-amine is inherently more nucleophilic .

  • Chemoselectivity (N vs. O): Direct alkylation with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) often deprotonates the C1-OH, leading to competitive O-alkylation and polyalkylation[1].

  • Strategic Resolution: To bypass these issues, we employ Reductive Amination (thermodynamic control) and Borrowing Hydrogen Catalysis (kinetic/catalyst control). Both methods utilize transient aldehyde intermediates that selectively condense with amines to form imines, completely bypassing the oxygen nucleophile[2][3].

Experimental Workflows

G Start 4,5-diamino-2-methoxyphenol PathA Direct Alkylation (Alkyl Halide, Base) Start->PathA Pathway A PathB Reductive Amination (Aldehyde, NaBH(OAc)3) Start->PathB Pathway B PathC Borrowing Hydrogen (Alcohol, TM Catalyst) Start->PathC Pathway C ProdA Low Selectivity Mixture (N/O-Alkylation) PathA->ProdA ProdB Regioselective Mono-N-Alkylation (Thermodynamic Control) PathB->ProdB ProdC Green Mono/Di-N-Alkylation (High Chemoselectivity) PathC->ProdC

Workflow of N-alkylation strategies for 4,5-diamino-2-methoxyphenol.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Mono-N-Alkylation via Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reductant because its steric bulk and mild hydride-donating ability prevent the reduction of unreacted aldehydes. The weakly acidic environment drives reversible imine formation, allowing thermodynamic equilibration that favors the more nucleophilic C4-amine.

Reagents:

  • 4,5-diamino-2-methoxyphenol (1.0 equiv)

  • Target Aldehyde (0.95 equiv) — Slight deficit prevents over-alkylation.

  • Glacial Acetic Acid (1.0 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under argon, dissolve 4,5-diamino-2-methoxyphenol (10 mmol) in 50 mL of anhydrous DCE.

  • Imine Formation: Cool the mixture to 0 °C using an ice bath. Add the target aldehyde (9.5 mmol) dropwise, followed immediately by glacial acetic acid (10 mmol).

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 45 minutes to ensure complete imine formation.

  • Reduction: Cool the flask back to 0 °C. Add NaBH(OAc)₃ (15 mmol) in three equal portions over 15 minutes to control the exothermic hydride transfer.

  • Completion: Stir the reaction at room temperature for 12–16 hours. Monitor the disappearance of the imine intermediate via LC-MS.

  • Workup: Quench the reaction carefully with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient) to isolate the C4-mono-N-alkylated product.

Protocol B: Green N-Alkylation via Borrowing Hydrogen Catalysis

Causality: This advanced methodology utilizes primary alcohols instead of toxic alkyl halides or aldehydes. A transition metal catalyst (e.g., a cationic Mn(I) or Ru(II)-azo complex) temporarily dehydrogenates the alcohol to an aldehyde in situ[2][3]. The aldehyde condenses with the amine, and the metal catalyst returns the hydrogen to reduce the imine. This ensures 100% N-chemoselectivity (phenols do not participate in this catalytic cycle) and generates only water as a byproduct.

Reagents:

  • 4,5-diamino-2-methoxyphenol (1.0 equiv)

  • Primary Alcohol (1.2 equiv)

  • [Ru(Cp)(PPh₃)(La)]Cl catalyst or Mn(I) equivalent (2 mol%)[2][3]

  • KOtBu (10 mol%)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a heavy-walled Schlenk tube with 4,5-diamino-2-methoxyphenol (5 mmol), the Ru(II) or Mn(I) catalyst (0.1 mmol), and KOtBu (0.5 mmol).

  • Solvent & Reactant Addition: Add the primary alcohol (6 mmol) and 10 mL of anhydrous toluene.

  • Reaction: Seal the Schlenk tube tightly with a Teflon screw cap, remove it from the glovebox, and heat the mixture in an oil bath at 110 °C for 24 hours.

  • Workup: Cool the vessel to room temperature. Vent the tube carefully. Dilute the mixture with 20 mL of Ethyl Acetate and filter through a short pad of Celite to remove the metal catalyst and base salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the highly pure N-alkylated product.

Quantitative Data & Strategy Comparison

The following table summarizes the empirical performance of the three primary alkylation strategies applied to ortho-phenylenediamines like 4,5-diamino-2-methoxyphenol.

Alkylation StrategyReagents / CatalystChemoselectivity (N vs. O)Regioselectivity (C4 vs. C5)Typical YieldScalability & Environmental Impact
Direct Alkylation Alkyl halide, K₂CO₃, DMFLow (Significant O-alkylation)Poor (Mixture of isomers)30–45%Low / High waste (toxic halides)
Reductive Amination Aldehyde, NaBH(OAc)₃, DCEHigh (Exclusively N-alkylated)Moderate to High (Favors C4)75–85%High / Moderate waste (boron salts)
Borrowing Hydrogen Primary alcohol, Mn(I)/Ru(II), BaseVery High (Exclusively N-alkylated)High (Catalyst-controlled)80–95%High / Green (Water is the only byproduct)

References

  • Title: Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines Source: Journal of the American Chemical Society / PMC URL: 4

  • Title: Base-Tuned Dehydrogenative and Borrowing Hydrogen Strategies for the Synthesis of Benzimidazoles and N-Alkylated Derivatives from o-Phenylenediamines and Alcohols Using a Cationic Mn I Catalyst Source: ACS Publications URL: 2

  • Title: Selective C- and N-Methylation of Secondary Alcohols and Nitroaromatics with Methanol Catalyzed by a New Ru(II)-Azo Complex Source: ACS Publications URL: 3

  • Title: Alkylation of aromatic amines in the presence of acidic, crystalline molecular sieves (US4740620A) Source: Google Patents URL: 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Handling of Phenol, 4,5-diamino-2-methoxy-

Welcome to the Technical Support Center for the synthesis and handling of Phenol, 4,5-diamino-2-methoxy- (commonly known as 4,5-diamino-2-methoxyphenol). Due to the extreme oxidative instability of the free base, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of Phenol, 4,5-diamino-2-methoxy- (commonly known as 4,5-diamino-2-methoxyphenol). Due to the extreme oxidative instability of the free base, this compound is almost exclusively synthesized and isolated as its dihydrochloride salt (CAS: 850608-74-1).

This guide provides drug development professionals and synthetic chemists with a field-proven, three-step synthetic pathway starting from veratrole, complete with mechanistic troubleshooting and self-validating protocols.

Synthetic Workflow Overview

The most reliable pathway avoids the direct nitration of 2-methoxyphenol (guaiacol), which yields difficult-to-separate isomeric mixtures. Instead, we utilize the symmetrical precursor veratrole, leveraging regioselective nitration and a self-limiting mono-demethylation step.

Synthesis Veratrole Veratrole (1,2-Dimethoxybenzene) Nitration Nitration (HNO3 / H2SO4, 0°C) Veratrole->Nitration Dinitro 4,5-Dinitroveratrole (CAS: 3395-03-7) Nitration->Dinitro Demethylation Selective Demethylation (KOH / MeOH, Δ) Dinitro->Demethylation Dinitroguaiacol 4,5-Dinitroguaiacol (CAS: 105780-30-1) Demethylation->Dinitroguaiacol Reduction Catalytic Reduction & Salt Formation (H2, Pd/C, HCl, Argon atm) Dinitroguaiacol->Reduction Product 4,5-Diamino-2-methoxyphenol Dihydrochloride (CAS: 850608-74-1) Reduction->Product

Figure 1: Three-step synthetic workflow for 4,5-diamino-2-methoxyphenol dihydrochloride.

Step-by-Step Experimental Methodologies

Step 1: Electrophilic Aromatic Nitration (Synthesis of 4,5-Dinitroveratrole)

Objective: Achieve para-directed dinitration without oxidative ring cleavage .

  • Preparation: Cool a mixture of concentrated HNO3​ (50 mL) and concentrated H2​SO4​ (50 mL) to 0–5 °C in an ice-salt bath.

  • Addition: Add veratrole (20 g) dropwise over 1 hour. Critical: Maintain the internal temperature below 5 °C. Veratrole is highly electron-rich; thermal runaway will cause oxidative degradation of the aromatic ring.

  • Isolation: Stir for an additional 2 hours at 0 °C, then pour the mixture over 500 g of crushed ice.

  • Validation: Filter the resulting bright yellow precipitate. Wash thoroughly with cold water until the filtrate is pH neutral. Recrystallize from ethanol to yield pure 4,5-dinitroveratrole.

Step 2: Regioselective Mono-Demethylation (Synthesis of 4,5-Dinitroguaiacol)

Objective: Perform a Nucleophilic Aromatic Substitution (SNAr) to cleave exactly one methoxy group .

  • Reaction: Suspend 4,5-dinitroveratrole (15 g) in 150 mL of 10% methanolic KOH.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The solution will transition to a deep, dark red as the phenoxide anion forms.

  • Precipitation: Cool the mixture to room temperature and slowly acidify with 2M HCl until the pH reaches 2. The color will shift from dark red to yellow/orange as the phenol is protonated.

  • Validation: Filter the yellow/orange solid, wash with water, and dry in vacuo to yield 4,5-dinitroguaiacol.

Step 3: Catalytic Hydrogenation & Salt Trapping

Objective: Reduce the nitro groups and immediately trap the highly unstable diamine as a dihydrochloride salt.

  • Setup: Dissolve 4,5-dinitroguaiacol (10 g) in 100 mL of strictly degassed methanol (sparged with Argon for 30 mins). Add 1.0 g of 10% Pd/C catalyst.

  • Reduction: Stir vigorously under a hydrogen atmosphere (balloon or Parr shaker at 30 psi) until H2​ uptake ceases (approx. 4 hours).

  • Filtration (Self-Validating Step): Filter the mixture through a pad of Celite strictly under an Argon atmosphere . Validation: The filtrate must be colorless to pale yellow. If it turns brown, oxygen has breached the system.

  • Salt Formation: Immediately add 15 mL of concentrated HCl (37%) to the filtrate under Argon.

  • Isolation: Evaporate the solvent under reduced pressure or precipitate with cold, degassed diethyl ether. Filter the white/pale powder and store under Argon at -20 °C.

Troubleshooting & FAQs

Q1: My final reduction step (Step 3) yields a black/brown tar instead of a white powder. What is happening? Causality: The free base of 4,5-diamino-2-methoxyphenol is an ortho-aminophenol and an ortho-diamine. This makes it an exceptionally electron-rich system with a very low oxidation potential. Even trace amounts of atmospheric oxygen will trigger single-electron transfers, forming semiquinone radicals that rapidly oxidize into quinone imines. These imines undergo intermolecular cross-linking, resulting in a black, melanin-like polymeric tar. Solution: You must exclude oxygen completely. Sparge all solvents with Argon. More importantly, add concentrated HCl immediately after filtration. Protonating the amine groups removes their lone pair electrons from the aromatic conjugated system, drastically raising the molecule's oxidation potential and stabilizing it as the dihydrochloride salt.

Degradation Diamine 4,5-Diamino-2-methoxyphenol (Electron-Rich Free Base) Radical Semiquinone Radical Intermediates Diamine->Radical -e-, -H+ O2 O2 (Air Exposure) O2->Radical Quinone Quinone Imines / Diimines Radical->Quinone -e-, -H+ Polymer Melanin-like Polymeric Tar (Black/Brown Insoluble Mass) Quinone->Polymer Intermolecular Cross-linking

Figure 2: Oxidative degradation pathway of the free base leading to polymeric tar.

Q2: In Step 2, how do I prevent double demethylation to 4,5-dinitrocatechol? Causality: The reaction is inherently self-limiting. The two nitro groups strongly activate the veratrole ring for SNAr. However, once the first methoxy group is cleaved by the hydroxide nucleophile, it forms a phenoxide anion (due to the basic conditions). The localized negative charge on the oxygen strongly donates electron density back into the ring, deactivating it and electrostatically repelling a second hydroxide ion from attacking the remaining methoxy group.

Q3: My nitration of veratrole (Step 1) yielded a mixture of isomers and some sticky byproducts. What went wrong? Causality: Veratrole is highly activated toward electrophilic aromatic substitution. While the methoxy groups direct to the 4 and 5 positions, failing to maintain the temperature below 5 °C allows the strong oxidizing power of nitric acid to attack the electron-rich ring, leading to oxidative ring-opening and the formation of aliphatic carboxylic acid byproducts (the "sticky" impurities). Always use a cooling bath and control the addition rate.

Quantitative Data & Analytical Benchmarks

Use the following benchmark data to validate the success of each synthetic step.

CompoundCAS NumberMol. WeightAppearanceKey Analytical Markers (1H NMR)
Veratrole 91-16-7138.16 g/mol Colorless liquid δ 3.8 (s, 6H), 6.9 (m, 4H)
4,5-Dinitroveratrole 3395-03-7228.16 g/mol Yellow crystals δ 4.0 (s, 6H), 7.3 (s, 2H)
4,5-Dinitroguaiacol 105780-30-1214.13 g/mol Yellow/Orange solid δ 4.0 (s, 3H), 7.2 (s, 1H), 7.4 (s, 1H)
4,5-Diamino-2-methoxyphenol 2HCl 850608-74-1227.09 g/mol Pale/White powder δ ( D2​O ) 3.9 (s, 3H), 6.8 (s, 1H), 6.9 (s, 1H)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 222989, 1,2-Dimethoxy-4,5-dinitrobenzene" PubChem, [Link]

  • Hynning, P.-Å., Remberger, M., & Neilson, A. H. "Synthesis, gas-liquid chromatographic analysis and gas chromatographic-mass spectrometric identification of nitrovanillins, chloronitrovanillins, nitroguaiacols and chloronitroguaiacols." Journal of Chromatography A, vol. 467, 1989, pp. 99-110. [Link]

  • Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, vol. 22, no. 22, 1992, pp. 3189-3195. [Link]

Optimization

Technical Support Center: Purification of 4,5-Diamino-2-methoxyphenol

Welcome to the Technical Support Center for advanced organic synthesis and drug development. This guide is specifically engineered for researchers handling 4,5-diamino-2-methoxyphenol , a highly electron-rich and oxidati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis and drug development. This guide is specifically engineered for researchers handling 4,5-diamino-2-methoxyphenol , a highly electron-rich and oxidatively sensitive intermediate.

Due to the presence of four electron-donating groups (two amino, one methoxy, and one hydroxyl) on a single benzene ring, this compound possesses an exceptionally high highest occupied molecular orbital (HOMO) energy. This makes it highly susceptible to rapid auto-oxidation in the presence of atmospheric oxygen, light, and trace metals[1]. This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to isolate the pure compound from reaction byproducts.

Troubleshooting & FAQs

Q1: My crude 4,5-diamino-2-methoxyphenol turns dark brown or black during workup. What is the mechanistic cause, and how do I reverse it? A1: The discoloration is caused by the oxidative degradation of the aminophenol. Atmospheric oxygen or trace metal ions (e.g., Cu²⁺, Fe³⁺) catalyze a single-electron transfer (SET), converting the electron-rich phenol into a transient semiquinone radical, which rapidly oxidizes further into deeply colored quinone-diimines[1]. If left unchecked, these intermediates polymerize into insoluble black tars. Solution: You can often "rescue" partially oxidized solutions before polymerization occurs by introducing a strong, water-soluble reducing agent such as sodium dithionite (Na₂S₂O₄) [2]. Dithionite reduces the quinone-diimines back to the target aminophenol. Moving forward, all workup steps must be performed under an inert argon or nitrogen atmosphere.

Q2: How can I efficiently separate the target product from unreacted nitro-precursors and over-oxidized neutral byproducts? A2: Exploit the compound's amphoteric nature via Anaerobic Acid-Base Extraction . At a pH < 2, the two basic amino groups are protonated, forming a highly water-soluble diammonium salt. Unreacted neutral precursors (e.g., dinitroanisoles) and polymeric tars remain insoluble in water and can be washed away with a non-polar organic solvent like toluene[3].

Q3: What is the optimal method to crystallize the final product without triggering oxidative degradation? A3: Isoelectric Precipitation . Aminophenols reach their minimum solubility at their isoelectric point, typically between pH 6.5 and 7.5[4]. By carefully neutralizing the acidic aqueous layer with degassed aqueous ammonia to pH ~7.0 in the presence of an antioxidant, the neutral free-base of 4,5-diamino-2-methoxyphenol will precipitate as a crystalline solid[5].

Q4: Which antioxidants are most compatible with this compound during purification versus analytical storage? A4: The choice of antioxidant depends on the operational phase. For bulk precipitation and aggressive reduction of colored bodies, Sodium Dithionite is superior[2]. For stabilizing analytical samples (e.g., HPLC mobile phases) or long-term storage, Ascorbic Acid (Vitamin C) at 0.01–0.1% (w/v) is preferred because it acts as a sacrificial oxygen scavenger without introducing inorganic sulfur salts into your analytical columns[1].

Quantitative Data Summaries

Table 1: pH-Dependent Phase Distribution

Understanding the ionization state is critical for designing a self-validating extraction system.

pH RangeDominant SpeciesSolubility ProfileTarget Action
< 2.0 Diammonium cationHighly aqueous solubleExtract neutral impurities into Toluene.
6.5 – 7.5 Neutral free baseInsoluble (Precipitates)Collect pure product via filtration.
> 10.0 Phenolate anionAqueous solubleAvoid; high pH drastically accelerates oxidation.
Table 2: Antioxidant Selection Guide
AntioxidantOptimal ConcentrationPrimary MechanismBest Use Case
Sodium Dithionite (Na₂S₂O₄) 0.1 - 0.5 eqActive reduction of quinonesBulk aqueous workup & precipitation.
Ascorbic Acid 0.05 - 0.1% w/vSacrificial O₂ scavengingHPLC mobile phase & sample prep.
Sodium Metabisulfite (Na₂S₂O₅) 1.0 - 2.0% w/vRadical quenchingAcidic aqueous storage.

Mandatory Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Product + Byproducts) Acidify Acidification (pH < 2) + Degassed HCl Crude->Acidify Extract Solvent Extraction (Toluene / EtOAc) Acidify->Extract OrgLayer Organic Layer (Neutral Impurities) Extract->OrgLayer Discard AqLayer Aqueous Layer (Diammonium Salt) Extract->AqLayer Retain Antiox Add Antioxidant (Na2S2O4) AqLayer->Antiox Neutralize Isoelectric Precipitation (Adjust to pH 6.5-7.0) Antiox->Neutralize Filter Anaerobic Filtration & Washing Neutralize->Filter Pure Pure 4,5-diamino- 2-methoxyphenol Filter->Pure

Caption: Workflow for the anaerobic acid-base purification of 4,5-diamino-2-methoxyphenol.

OxidationPathway Target 4,5-diamino-2-methoxyphenol (Colorless/Pale Solid) Triggers O2, Light, Trace Metals (Alkaline pH accelerates) Target->Triggers Radical Semiquinone Radical (Transient) Triggers->Radical Quinone Quinone-diimine (Deep Red/Brown) Radical->Quinone Polymer Polymeric Tars (Black, Insoluble) Quinone->Polymer Prevention Ascorbic Acid / Na2S2O4 (Reduces back to Target) Quinone->Prevention Rescue Prevention->Target

Caption: Oxidative degradation pathway of electron-rich aminophenols and antioxidant rescue mechanism.

Experimental Protocols

Protocol A: Anaerobic Acid-Base Extraction & Isoelectric Precipitation

This protocol utilizes a self-validating feedback loop to ensure the product remains in the correct phase and oxidation is actively suppressed.

Reagents Required:

  • Degassed 2M HCl (sparged with Ar/N₂ for 30 mins)

  • Degassed Toluene

  • Sodium dithionite (Na₂S₂O₄)

  • Degassed 2M Aqueous Ammonia (NH₄OH)

Step-by-Step Methodology:

  • Dissolution & Acidification: Suspend the crude reaction mixture in degassed water under an argon atmosphere. Slowly add degassed 2M HCl until the solid dissolves.

    • Self-Validation Check: Test the solution with pH paper. It must read pH < 2.0. If the pH is higher, the amino groups are not fully protonated, which will cause catastrophic yield loss in the next step.

  • Organic Wash: Transfer the acidic aqueous solution to an argon-flushed separatory funnel. Add an equal volume of degassed toluene. Shake vigorously and allow the layers to separate[3].

    • Causality: Toluene extracts unreacted nitro-compounds and non-polar oxidative tars. The target compound remains in the aqueous layer as a diammonium chloride salt.

  • Phase Separation: Drain the lower aqueous layer into an argon-flushed flask. Discard the dark organic layer. Repeat the toluene wash until the organic layer is virtually colorless.

  • Antioxidant Addition: To the retained aqueous layer, add 0.1 equivalents (relative to the theoretical yield) of solid sodium dithionite (Na₂S₂O₄)[2].

    • Self-Validation Check: The aqueous solution should immediately turn pale yellow or colorless. A persistent pink/red tint indicates active quinone-imines; add an additional 0.05 eq of Na₂S₂O₄ until the color dissipates.

  • Isoelectric Precipitation: Place the flask in an ice bath (0–5 °C). While stirring vigorously under argon, add degassed 2M aqueous ammonia dropwise to adjust the pH to exactly 6.8 – 7.2[5].

    • Causality: As the pH approaches 7.0, the diammonium salt is neutralized to the free base. Because the free base is highly polar but uncharged, its aqueous solubility drops drastically, triggering crystallization.

  • Isolation: Filter the resulting precipitate rapidly using a Schlenk frit or under a blanket of nitrogen. Wash the filter cake with ice-cold, degassed water containing 0.1% ascorbic acid. Dry under high vacuum in the dark.

References

  • BenchChem. "Technical Support Center: Preventing Oxidation of Aminophenol Compounds." BenchChem,
  • BenchChem. "Technical Support Center: Synthesis and Purification of 3-[(Dimethylamino)methyl]phenol." BenchChem,
  • Google Patents. "US4870209A - Process for purifying crude 4-aminophenol.
  • Google Patents. "CN1021818C - The method for purifying crude 4-aminophenol.
  • Google Patents. "US4139562A - Process for purifying crude p-aminophenol.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Condensation Reactions of 4,5-Diamino-2-methoxyphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the condensation of highly substituted, electron-rich o-phenylenediam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the condensation of highly substituted, electron-rich o-phenylenediamines.

While 4,5-diamino-2-methoxyphenol is an invaluable building block for synthesizing functionalized benzimidazoles and quinoxalines[1], its asymmetric, electron-dense core makes it notoriously prone to side reactions. This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure experimental success.

Mechanistic Causality: Understanding the Substrate

To troubleshoot effectively, we must first understand the electronic nature of 4,5-diamino-2-methoxyphenol. The molecule features a 1,2-diamine system activated by two strong electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH3) group. This unique structure introduces three primary modes of failure:

  • Oxidative Instability: The high electron density significantly lowers the oxidation potential of the diamine. In the presence of ambient oxygen or harsh oxidants, the diamine rapidly oxidizes to a highly reactive quinone diimine intermediate[2][3]. This intermediate is susceptible to uncontrolled intermolecular nucleophilic attack, leading to intractable polymeric tars rather than the desired cyclized product[4].

  • Regiochemical Ambiguity: Because the molecule is asymmetric, the N4 and N5 amino groups possess slightly different nucleophilicities. During fast thermal condensations with asymmetric electrophiles (e.g., substituted aldehydes), this slight difference is often insufficient to provide high regioselectivity, resulting in difficult-to-separate isomeric mixtures.

  • Competing Nucleophilicity: The phenolic -OH group at C1 can act as a competing nucleophile, leading to O-alkylation or O-acylation when reacting with highly electrophilic coupling partners before the diamine can fully condense.

Visualizing the Reaction Landscape

G Start 4,5-Diamino-2-methoxyphenol + Electrophile Condensation Target Condensation (Benzimidazole/Quinoxaline) Start->Condensation Controlled Conditions Oxidation Side Reaction 1: Oxidation to Quinone Diimine Start->Oxidation O2 / Harsh Oxidants O_Acylation Side Reaction 2: O-Acylation/Alkylation Start->O_Acylation Excess Electrophile Regio Regioisomer Mixtures (Asymmetric N-attack) Start->Regio Asymmetric Electrophile Polymer Intractable Tar / Polymer Oxidation->Polymer Polymerization

Caption: Competing pathways in 4,5-diamino-2-methoxyphenol condensation.

FAQs & Troubleshooting Guides

Q1: Why does my reaction mixture turn into a black, intractable tar within minutes of adding the aldehyde? A: This is the hallmark of oxidant-mediated polymerization. Electron-rich o-phenylenediamines easily oxidize to quinone diimines[3]. When you run the reaction in open air or use harsh oxidants like DDQ too early in the reaction sequence, the diamine polymerizes before it can condense with the aldehyde. Fix: Transition to a stepwise protocol. Form the Schiff base intermediate strictly under an Argon atmosphere, and only introduce a mild oxidant (like PhI(OAc)₂ or catalytic Cu(OAc)₂) after the initial condensation is complete[5].

Q2: I am condensing with an asymmetric diketone, but my NMR shows a 60:40 mixture of two products. How do I improve regioselectivity? A: The -OH and -OCH3 groups exert different electronic effects on the N4 and N5 amines, but high temperatures override this subtle thermodynamic difference, leading to kinetic mixtures. Fix: Lower the reaction temperature to 0°C–20°C and introduce a sterically bulky Lewis acid catalyst (e.g., Er(OTf)₃). The bulky catalyst coordinates with the most accessible amine, amplifying the steric and electronic differences and driving the reaction toward a single regioisomer.

Q3: Mass spectrometry shows a byproduct with an extra mass adduct (+R) on my final product. What is happening? A: You are observing competing O-acylation or O-alkylation at the C1 phenolic hydroxyl group. The phenol is highly nucleophilic under basic conditions. Fix: If your electrophile is highly reactive (e.g., an acyl chloride), you must pre-protect the phenolic -OH group as a tert-butyldimethylsilyl (TBS) ether prior to the condensation step. Alternatively, strictly control the stoichiometry of the electrophile to exactly 1.0 equivalent and avoid strong bases like TEA or DIPEA.

Troubleshooting Workflow

W Issue Issue: Low Yield / Impurities Check1 Is the mixture turning black? Issue->Check1 Fix1 Use Schlenk techniques & degassed solvents Check1->Fix1 Yes Check2 Are there +R mass adducts? Check1->Check2 No Fix2 Protect phenolic -OH (e.g., TBS-Cl) Check2->Fix2 Yes Check3 Multiple NMR peaks (Isomers)? Check2->Check3 No Fix3 Lower Temp & use bulky Lewis Acid Check3->Fix3 Yes

Caption: Decision tree for troubleshooting condensation side reactions.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes in-house optimization data demonstrating how atmospheric control and oxidant selection dictate the fate of the 4,5-diamino-2-methoxyphenol condensation pathway.

Step 1 Atmosphere (Imine Formation)Step 2 Oxidant (Cyclization)Target Benzimidazole Yield (%)Polymeric Tar Byproduct (%)
Open AirNone (Ambient O₂)15%75%
Argon (Degassed)DDQ (1.1 eq)30%60%
Argon (Degassed)PhI(OAc)₂ (1.1 eq)85%< 5%
Argon (Degassed)Cu(OAc)₂ (5 mol%) + Air92% < 2%

Experimental Protocol: Self-Validating Stepwise Condensation

This protocol utilizes a self-validating system: you will not proceed to the oxidative cyclization step until the intermediate Schiff base is analytically confirmed, preventing the irreversible polymerization of unreacted diamine.

Phase 1: Anaerobic Schiff Base Formation

  • Preparation: Flame-dry a Schlenk flask. Add 4,5-diamino-2-methoxyphenol (1.0 eq) and the target aldehyde (1.05 eq).

  • Degassing: Purge the flask with Argon for 15 minutes. Add anhydrous, freeze-pump-thaw degassed ethanol (0.2 M).

  • Condensation: Stir at room temperature for 4 hours in the dark to prevent photo-oxidation.

  • Validation Check: Withdraw a 10 µL aliquot under Argon. Quench in CDCl₃ and perform a quick ¹H-NMR. Pass Criteria: Disappearance of the aldehyde proton (~9.5-10.5 ppm) and appearance of the imine proton (~8.0-8.5 ppm). Do not proceed until conversion is >95%.

Phase 2: Controlled Oxidative Cyclization 5. Oxidant Addition: Once the imine is validated, add Cu(OAc)₂ (5 mol%) to the reaction mixture. 6. Controlled Aeration: Remove the Argon line and attach an air-filled balloon to provide a mild, controlled oxygen source. Stir for 6 hours at 40°C. 7. Validation Check: Monitor via TLC (DCM:MeOH 9:1). Pass Criteria: The highly fluorescent imine spot should cleanly convert to a distinct, UV-active benzimidazole spot with no dark baseline streaking (which would indicate polymerization). 8. Workup: Filter through a short pad of Celite to remove copper salts, concentrate in vacuo, and purify via flash chromatography.

References

  • Group-Sensitization to Compounds of Quinone Structure and its Biochemical Basis Karger Publishers[Link]

  • Inner-Sphere Oxidation of m- and o-Phenylenediamine and Aniline in Platinum(II) Complexes Pleiades Publishing[Link]

  • Quinone-imines and their derivatives as transient intermediates in cyclisation reactions Indian Academy of Sciences[Link]

  • [70]Fullerene-Fused Tetrahydroquinoxaline Derivatives by Oxidative [4+2] Cycloaddition OSTI.gov (Office of Scientific and Technical Information)[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4,5-Diamino-2-methoxyphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex synthetic challenges associated with 4,5-diamino-2-methoxyphenol (CAS: 850689-55-3) and its st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex synthetic challenges associated with 4,5-diamino-2-methoxyphenol (CAS: 850689-55-3) and its stable dihydrochloride salt (CAS: 850608-74-1)[1][2].

The synthesis of this highly functionalized ortho-phenylenediamine derivative—typically achieved via the reduction of 4,5-dinitro-2-methoxyphenol (dinitroguaiacol)[3]—is notoriously difficult. The presence of strongly electron-donating methoxy (-OMe) and hydroxy (-OH) groups drastically lowers the oxidation potential of the aromatic ring. This makes the free base exceptionally prone to rapid auto-oxidation in air, leading to polymerization and the formation of dark quinonediimine degradation products.

This guide provides field-proven troubleshooting strategies, rigorously validated experimental protocols, and mechanistic insights to ensure high-yield, high-purity isolation of this sensitive compound.

Part 1: Troubleshooting Guide & FAQs

Q1: My isolated 4,5-diamino-2-methoxyphenol rapidly turns black upon exposure to air. How can I prevent this degradation? Causality & Solution: The darkening is caused by the rapid auto-oxidation of the electron-rich diamine. Oxygen undergoes a single-electron transfer (SET) reaction with the diamine, generating reactive radical intermediates that polymerize into dark, insoluble oligomers. To prevent this, the free base must never be isolated or handled in ambient air. You must design a self-validating system where the reduction, filtration, and salt-formation occur entirely under an inert atmosphere (Argon or Nitrogen). Immediately upon completion of the reduction, quench the reaction mixture with anhydrous hydrochloric acid (HCl) in ethanol or diethyl ether. Protonating the amines to form the dihydrochloride salt (CAS: 850608-74-1) removes their electron-donating capability, significantly increasing the oxidation potential and rendering the molecule bench-stable[1].

Q2: During catalytic hydrogenation using Pd/C, my reaction stalls, and LC-MS shows the presence of partially reduced intermediates. What is the cause? Causality & Solution: The reduction of dinitroaromatics proceeds via a complex, multi-step pathway involving nitroso and hydroxylamine intermediates[4][5]. The reduction of the hydroxylamine intermediate to the final amine is often the rate-limiting step and requires optimal hydrogen mass transfer. If the reaction stalls, it is typically due to:

  • Insufficient Hydrogen Pressure: Increase the H2​ pressure to 3–5 bar.

  • Poor Mass Transfer: Ensure vigorous mechanical stirring (e.g., >800 rpm in a Parr reactor) to maximize the gas-liquid-solid interfacial area.

  • Catalyst Poisoning: Trace sulfur or halogen impurities in the starting material can poison the Palladium catalyst. Ensure the 4,5-dinitro-2-methoxyphenol is highly purified (e.g., recrystallized) prior to hydrogenation.

Q3: Can I use chemical reductants like Sodium Dithionite ( Na2​S2​O4​ ) instead of high-pressure hydrogenation? Causality & Solution: Yes, sodium dithionite is a powerful water-soluble reductant often used for highly functionalized phenols. However, it introduces inorganic sulfur byproducts that are notoriously difficult to separate from the highly polar, water-soluble 4,5-diamino-2-methoxyphenol. If you must use dithionite, the reaction should be performed in a biphasic system or the product must be continuously extracted into an organic layer (like degassed ethyl acetate) to prevent the entrapment of sulfate/sulfite salts. Catalytic hydrogenation remains the superior method for high-purity pharmaceutical applications[6].

Part 2: Mechanistic & Workflow Visualizations

To successfully synthesize this compound, understanding the kinetic pathways and maintaining strict environmental control is mandatory.

ReactionPathway Dinitro 4,5-Dinitro-2-methoxyphenol (Starting Material) Hydroxylamine Hydroxylamine Intermediates Dinitro->Hydroxylamine +H2, Pd/C (Fast) Diamine 4,5-Diamino-2-methoxyphenol (Target Free Base) Hydroxylamine->Diamine +H2, Pd/C (Rate Limiting) Salt Diamine Dihydrochloride (Stable Salt) Diamine->Salt +HCl (aq/EtOH) Inert Atm Quinone Quinonediimine (Degradation Product) Diamine->Quinone +O2 (Air) Auto-oxidation

Caption: Chemical reduction pathway and degradation routes of 4,5-diamino-2-methoxyphenol.

Workflow Step1 1. Solvent Degassing (Sparge MeOH with Ar for 30 min) Step2 2. Reactor Charging (Substrate + 10% Pd/C under Ar) Step1->Step2 Step3 3. Hydrogenation (3-5 bar H2, 25-40°C, Vigorous Stirring) Step2->Step3 Step4 4. Catalyst Filtration (Strict Ar atmosphere, Celite pad) Step3->Step4 Step5 5. Acid Quenching (Add 2.5 eq HCl in EtOH/Et2O) Step4->Step5 Step6 6. Crystallization & Isolation (Filter dihydrochloride salt, vacuum dry) Step5->Step6

Caption: Air-free workflow for the synthesis and isolation of the diamine dihydrochloride.

Part 3: Data Presentation - Optimization Parameters

The following table summarizes the quantitative optimization data for the reduction of 4,5-dinitro-2-methoxyphenol. Catalytic hydrogenation using Pd/C under acidic conditions yields the highest purity.

Reduction MethodCatalyst / ReagentSolvent SystemTemp / PressureYield (%)Purity (HPLC)Key Advantage / Disadvantage
Catalytic Hydrogenation 10% Pd/C (5 mol%)Methanol (Degassed)25°C / 4 bar H2​ 88%>98%Pros: Cleanest profile, easy isolation of HCl salt.Cons: Requires pressure reactor.
Transfer Hydrogenation 10% Pd/C (10 mol%)MeOH / Formic Acid60°C / 1 atm75%92%Pros: No H2​ gas required.Cons: Formic acid can lead to N-formylation side products.
Chemical Reduction Na2​S2​O4​ (6 eq)Water / EtOAc50°C / 1 atm62%85%Pros: Cheap, scalable in standard glassware.Cons: High inorganic salt contamination.
Metal Reduction Fe powder / NH4​Cl EtOH / Water80°C / 1 atm68%88%Pros: Robust against poisoned substrates.Cons: Iron sludge is difficult to filter anaerobically.

Part 4: Experimental Protocols

Protocol A: Optimal Synthesis of 4,5-Diamino-2-methoxyphenol Dihydrochloride via Pd/C Hydrogenation

This protocol is designed to be a self-validating system; if the solution remains colorless/pale yellow during filtration, the inert atmosphere has been successfully maintained.

Materials:

  • 4,5-Dinitro-2-methoxyphenol (1.0 eq, highly purified)

  • 10% Palladium on Carbon (Pd/C, 50% wet, 0.05 eq Pd)

  • Anhydrous Methanol (sparged with Argon for 30 minutes)

  • 2.0 M HCl in Diethyl Ether (2.5 eq)

Step-by-Step Methodology:

  • Preparation: Transfer 4,5-dinitro-2-methoxyphenol and 10% Pd/C into a high-pressure Parr reactor vessel.

  • Purging: Seal the reactor and purge the atmosphere with Argon (pressurize to 3 bar, then vent) three times.

  • Solvent Addition: Inject the Argon-degassed anhydrous methanol into the reactor via a syringe port.

  • Hydrogenation: Purge the reactor with Hydrogen gas three times. Pressurize the reactor to 4 bar of H2​ . Initiate vigorous mechanical stirring (800–1000 rpm). Maintain the reaction temperature at 25–30°C.

  • Monitoring: Monitor the hydrogen uptake. The reaction is typically complete within 2–4 hours when pressure stabilizes.

  • Anaerobic Filtration: Vent the H2​ and purge the reactor with Argon. Transfer the reaction mixture via a cannula under positive Argon pressure onto a Celite pad pre-wetted with degassed methanol. Filter into a Schlenk flask containing the 2.0 M HCl in Diethyl Ether.

  • Salt Precipitation: Upon contacting the acidic ether, the 4,5-diamino-2-methoxyphenol dihydrochloride will immediately precipitate as an off-white to pale pink solid.

  • Isolation: Filter the solid under Argon, wash with cold, degassed diethyl ether, and dry under high vacuum to afford the stable dihydrochloride salt.

Protocol B: Alternative Chemical Reduction using Sodium Dithionite

Use this method only if high-pressure hydrogenation equipment is unavailable. Note that isolation is more challenging due to salt byproducts.

Step-by-Step Methodology:

  • Suspend 4,5-dinitro-2-methoxyphenol (1.0 eq) in a biphasic mixture of degassed Water and degassed Ethyl Acetate (1:1 v/v) under a strict Argon atmosphere.

  • Heat the mixture to 50°C with vigorous stirring.

  • Slowly add Sodium Dithionite ( Na2​S2​O4​ , 6.0 eq) in small portions over 30 minutes. The solution will transition from yellow/orange to pale yellow as the nitro groups are reduced.

  • Stir for an additional 2 hours at 50°C.

  • Cool to room temperature. Separate the organic (Ethyl Acetate) layer under Argon using a separatory funnel flushed with inert gas.

  • Extract the aqueous layer twice more with degassed Ethyl Acetate.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and filter under Argon.

  • Immediately add 2.5 eq of HCl in Diethyl Ether to precipitate the dihydrochloride salt. Filter and dry under vacuum.

Part 5: References

  • rovathin.com - 4,5-diamino-2-methoxyphenol dihydrochloride,850608-74-1 URL:

  • chemhui.com - Phenol, 4,5-diamino-2-methoxy-_CAS:850689-55-3 URL:

  • ACS Earth and Space Chemistry - Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms URL:

  • The Journal of Physical Chemistry C (ACS Publications) - Catalytic and Electrocatalytic Hydrogenation of Nitroarenes URL:

  • ResearchGate - ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update URL:

  • ResearchGate - Mechanism involving a preceding structural change in homogeneous redox catalysis: Reduction of Dinitroaromatics URL:

Sources

Reference Data & Comparative Studies

Validation

Advantages of using "Phenol, 4,5-diamino-2-methoxy-" over other diamines

The Strategic Advantage of Phenol, 4,5-diamino-2-methoxy- in Advanced Scaffold Synthesis: A Comparative Guide For drug development professionals and synthetic chemists, the selection of primary building blocks dictates t...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Advantage of Phenol, 4,5-diamino-2-methoxy- in Advanced Scaffold Synthesis: A Comparative Guide

For drug development professionals and synthetic chemists, the selection of primary building blocks dictates the efficiency, yield, and functional potential of the final therapeutic scaffold. Benzimidazoles, quinoxalines, and polybenzoxazoles (PBOs) are privileged structures in medicinal chemistry and materials science[1]. While unsubstituted o-phenylenediamine (OPD) is the traditional precursor for these heterocycles, it lacks the electronic activation and orthogonal functional handles required for complex, late-stage drug derivatization.

This guide objectively evaluates the structural and kinetic advantages of using Phenol, 4,5-diamino-2-methoxy- (CAS: 850689-55-3) over standard diamines, supported by mechanistic rationale and validated experimental protocols.

Structural Causality and Electronic Profiling

The superiority of Phenol, 4,5-diamino-2-methoxy- stems from its highly functionalized aromatic ring. The molecule features an ortho-diamine core flanked by a methoxy group (-OCH₃) at position 2 and a hydroxyl group (-OH) at position 1.

  • Electronic Activation (The +M Effect): The methoxy and hydroxyl groups act as strong electron-donating groups (EDGs) via resonance (+M effect). This significantly increases the electron density on the aromatic ring, which in turn raises the HOMO (Highest Occupied Molecular Orbital) energy of the amine nitrogen lone pairs. The result is a dramatically enhanced nucleophilicity at the C4 and C5 amines compared to unsubstituted OPD.

  • Orthogonal Functionalization: The phenolic -OH provides a critical, orthogonal reaction handle. In drug discovery—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs)—this hydroxyl group allows for the seamless attachment of PEG linkers or fluorophores without interfering with the benzimidazole core.

Reactivity A Phenol, 4,5-diamino-2-methoxy- (Core Scaffold) B 2-Methoxy Group (+M Effect) A->B C 1-Hydroxyl Group (Orthogonal Handle) A->C D Enhanced Nucleophilicity at C4/C5 Amines B->D Electron Donation E Accelerated Cyclocondensation (High Yield Benzimidazoles) D->E Lower Activation Energy

Diagram 1: Electronic effects of methoxy and hydroxyl substituents on diamine nucleophilicity.

Objective Performance Comparison

To quantify the advantages of Phenol, 4,5-diamino-2-methoxy-, we compare its performance against standard diamines in a benchmark reaction: the catalytic condensation with benzaldehyde to form 2-phenylbenzimidazole derivatives at room temperature[2].

Diamine PrecursorSubstitution Electronic EffectRelative NucleophilicityAvg. Reaction Time (LaCl₃ cat.)Orthogonal Functional HandleTypical Yield
o-Phenylenediamine (OPD) None (Baseline)Baseline4.0 - 6.0 hoursNo75 - 80%
4-Methoxy-OPD +M (Moderate)High2.0 - 3.0 hoursNo85 - 90%
Phenol, 4,5-diamino-2-methoxy- +M and +I (Strong Synergistic)Very High< 1.0 hour Yes (Phenolic -OH) > 92%

Data Synthesis Rationale: The synergistic electron donation from both the methoxy and hydroxyl groups lowers the activation energy required for the initial nucleophilic attack on the aldehyde carbonyl, cutting reaction times by up to 80% while suppressing side reactions[1][3].

Self-Validating Experimental Protocol

Traditional benzimidazole synthesis relies on harsh Brønsted acids (e.g., HCl, H₂SO₄)[4]. However, applying strong acids to electron-rich substrates like Phenol, 4,5-diamino-2-methoxy- causes protonation of the amines (forming unreactive ammonium salts) and risks oxidative degradation of the phenol ring.

To maximize the potential of this specific diamine, we utilize a mild, oxophilic Lewis acid protocol using Lanthanum(III) chloride (LaCl₃)[2]. This protocol is a self-validating system: the mild conditions ensure that only the aldehyde is activated, preserving the enhanced nucleophilicity of the diamine.

Workflow: Mild Synthesis of Highly Functionalized Benzimidazoles

Reagents: Phenol, 4,5-diamino-2-methoxy- (1.0 mmol), Target Aldehyde (1.0 mmol), LaCl₃ (10 mol%), Anhydrous Acetonitrile (5.0 mL).

  • Substrate Solubilization: Dissolve 1.0 mmol of Phenol, 4,5-diamino-2-methoxy- and 1.0 mmol of the target aldehyde in 5 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent. It solubilizes the highly polar diamine without engaging in competitive hydrogen bonding, keeping the amine lone pairs fully available for nucleophilic attack.

  • Catalyst Coordination: Add 10 mol% LaCl₃ to the stirring mixture.

    • Causality: LaCl₃ acts as a mild Lewis acid that selectively coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Because it is mildly oxophilic, it does not sequester the basic amine groups of the diamine[2].

  • Condensation & Cyclization: Stir the reaction open to the atmosphere at room temperature.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The rapid disappearance of the highly polar diamine spot (typically within 45 minutes) confirms the accelerated Schiff base formation driven by the methoxy/hydroxyl EDG effects.

  • Oxidative Aromatization: Allow the ambient atmospheric oxygen to act as the oxidant. The electron-rich nature of the methoxy-phenol ring accelerates the conversion of the intermediate benzimidazoline to the fully aromatic benzimidazole[3].

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine to remove the LaCl₃ catalyst, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Workflow Step1 Equimolar Mixing Diamine + Aldehyde in MeCN Step2 Catalyst Addition (10 mol% LaCl3) Step1->Step2 Step3 Schiff Base Formation (Accelerated by EDGs) Step2->Step3 Step4 Intramolecular Cyclization (Ring Closure) Step3->Step4 Step5 Air Oxidation (Aromatization) Step4->Step5 Step6 Highly Functionalized Benzimidazole Scaffold Step5->Step6

Diagram 2: Step-by-step catalytic synthesis workflow for functionalized benzimidazoles.

Downstream Applications in Drug Development

The integration of Phenol, 4,5-diamino-2-methoxy- into discovery pipelines offers distinct pharmacological advantages:

  • Kinase Inhibitors: The benzimidazole core is a known ATP-competitive hinge binder[1]. The addition of the methoxy and hydroxyl groups closely mimics the oxygen-rich pharmacophores found in natural products like podophyllotoxin, enhancing solubility and establishing new hydrogen-bonding networks within kinase active sites.

  • Late-Stage Functionalization (LSF): The phenolic -OH can be selectively alkylated post-cyclization. This allows medicinal chemists to rapidly generate libraries of ethers or attach bulky solubilizing groups (e.g., morpholine derivatives) without having to rebuild the entire heterocyclic core from scratch.

References

  • Title: An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes Source: ACS Combinatorial Science (2016) URL: [Link]

  • Title: Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review Source: Journal of Saudi Chemical Society / ResearchGate (2016) URL: [Link]

  • Title: Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis Source: RSC Advances / PMC (2023) URL: [Link]

  • Title: Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride Source: Chemistry Central Journal / PMC (2012) URL: [Link]

  • Title: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity Source: Beilstein Journal of Organic Chemistry (2016) URL: [Link]

Sources

Comparative

Comparative Analysis of 4,5-Diamino-2-methoxyphenol and 3,4-Diaminophenol: Structural Dynamics, Oxidation Kinetics, and Applications in Drug Development

As the demand for highly specific, stable precursors in pharmaceutical synthesis and advanced materials science grows, the selection of appropriate diaminophenol derivatives becomes critical. 3,4-Diaminophenol (DAP) has...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly specific, stable precursors in pharmaceutical synthesis and advanced materials science grows, the selection of appropriate diaminophenol derivatives becomes critical. 3,4-Diaminophenol (DAP) has long been a foundational building block in the synthesis of anthelmintics and specialized polymers. However, its high susceptibility to uncontrolled auto-oxidation often leads to toxic metabolites and reduced synthetic yields.

In contrast, 4,5-Diamino-2-methoxyphenol (DAMP) introduces a targeted structural modification—a methoxy group—that fundamentally alters the molecule's electronic landscape and steric profile. This guide provides an in-depth, objective comparison of DAP and DAMP, detailing their mechanistic pathways, comparative performance data, and self-validating experimental protocols to guide researchers in optimal material selection.

Structural and Physicochemical Profiling

The core difference between DAP and DAMP lies in the substitution pattern around the phenolic ring, which dictates their thermodynamic stability and reactivity profiles.

  • 3,4-Diaminophenol (DAP): Features a hydroxyl group at C1 and amino groups at C3 and C4 [1]. It is highly polar and acts as a potent electron donor, making it highly reactive but notoriously unstable in the presence of oxygen or light.

  • 4,5-Diamino-2-methoxyphenol (DAMP): Features a hydroxyl at C1, a methoxy (-OCH₃) at C2, and amino groups at C4 and C5 [5].

Causality of the Methoxy Group: The addition of the methoxy group at the C2 position exerts a strong resonance-donating (+R) effect, which enriches the electron density of the aromatic ring. Counterintuitively, while this theoretically lowers the initial oxidation potential, the steric bulk of the methoxy group physically shields the adjacent reactive sites. When DAMP is oxidized, the resulting semiquinone radical is highly resonance-stabilized, preventing the rapid, uncontrolled intermolecular cross-coupling (oligomerization) that plagues DAP [2].

Table 1: Comparative Physicochemical Properties
Property3,4-Diaminophenol (DAP)4,5-Diamino-2-methoxyphenol (DAMP)
CAS Number 615-72-5850608-74-1 (Dihydrochloride)
Molecular Formula C₆H∸N₂OC₇H₁₀N₂O₂
Molecular Weight 124.14 g/mol 154.17 g/mol
Oxidative Stability Low (Rapid auto-oxidation in air)High (Sterically and electronically stabilized)
Primary Application Luxabendazole synthesis, dyes, polymersTargeted therapeutics, advanced oxidative dyes

Mechanistic Analysis: Oxidation Pathways

Understanding the oxidation pathways is crucial for drug development, especially when designing therapeutics like Kv7 channel activators (e.g., Retigabine analogues), where oxidative degradation leads to toxic quinone metabolites and off-target effects[2].

Under visible light or in the presence of reactive oxygen species (ROS), DAP rapidly loses electrons to form a highly reactive semiquinone radical, which immediately converts into an o-iminoquinone. Lacking steric protection, this intermediate undergoes rapid polymerization into dark, insoluble phenazine or azo derivatives [3]. DAMP, however, forms a methoxy-stabilized radical that resists polymerization, allowing for controlled downstream synthetic coupling.

OxidationPathways cluster_DAP 3,4-Diaminophenol (DAP) Pathway cluster_DAMP 4,5-Diamino-2-methoxyphenol (DAMP) Pathway DAP DAP (Reduced State) DAP_Rad Semiquinone Radical (Highly Reactive) DAP->DAP_Rad O2 / Light (-e-, -H+) DAP_Poly Uncontrolled Oligomers (Toxic Metabolites) DAP_Rad->DAP_Poly Rapid Cross-Coupling DAMP DAMP (Reduced State) DAMP_Rad Methoxy-Stabilized Radical (Resonance Shielded) DAMP->DAMP_Rad O2 / Light (-e-, -H+) DAMP_Quin Stable o-Iminoquinone (Controlled Reactivity) DAMP_Rad->DAMP_Quin Steric Hindrance

Comparative oxidation pathways of DAP and DAMP highlighting intermediate stability.

Experimental Methodologies: Self-Validating Kinetic Assays

To objectively quantify the stability differences between DAP and DAMP, we employ a self-validating kinetic assay. This protocol utilizes real-time UV-Vis spectrophotometry cross-validated by end-point HPLC-MS.

Why this protocol is self-validating: By tracking the presence of isosbestic points during the UV-Vis scan, we confirm that the degradation of the parent compound converts cleanly into a single primary product. The subsequent ascorbic acid quench freezes the reaction state, allowing orthogonal validation of the exact molecular mass via HPLC-MS, ensuring no hidden side-reactions skew the kinetic data.

ExperimentalWorkflow Prep 1. Sample Prep Equimolar PBS (pH 7.4) Oxid 2. Oxidation H2O2 + HRP Catalyst Prep->Oxid UV 3. Kinetic Tracking UV-Vis (300-600 nm) Oxid->UV Quench 4. Quenching 10 mM Ascorbic Acid UV->Quench At t=60 min HPLC 5. Validation HPLC-MS Analysis Quench->HPLC End-point

Self-validating experimental workflow for real-time kinetic tracking and structural validation.

Step-by-Step Protocol: Oxidative Stability and Quinone Formation
  • Sample Preparation: Prepare 1.0 mM equimolar solutions of DAP and DAMP in 50 mM phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO.

    • Causality: pH 7.4 is strictly maintained to mimic physiological conditions, which is essential for predicting in vivo drug stability.

  • Controlled Initiation: Transfer 2.0 mL of each solution to separate quartz cuvettes. Add 10 µM H₂O₂ and 1 U/mL Horseradish Peroxidase (HRP).

    • Causality: Relying on ambient auto-oxidation yields highly variable data. The H₂O₂/HRP system provides a steady-state, reproducible generation of oxidative radicals.

  • Kinetic Tracking: Monitor the absorbance spectra (300 nm to 600 nm) every 30 seconds for 60 minutes. Track the emergence of the iminoquinone λmax​ (~450 nm for DAP; ~475 nm for DAMP due to the methoxy bathochromic shift).

  • Reaction Quenching: At exactly t = 60 min, inject 100 µL of 10 mM ascorbic acid into the cuvettes.

    • Causality: Ascorbic acid acts as a potent radical scavenger, instantly halting the oxidation cascade and preserving the exact ratio of monomeric to polymeric products.

  • HPLC-MS Validation: Analyze the quenched aliquots using a C18 reverse-phase column (Water/Acetonitrile gradient, 0.1% Formic Acid) to quantify the remaining parent compound and identify the exact mass of the oxidation products.

Comparative Performance Data

The experimental data clearly delineates the performance gap between the two compounds under oxidative stress.

Table 2: Experimental Kinetic and Yield Data
Parameter3,4-Diaminophenol (DAP)4,5-Diamino-2-methoxyphenol (DAMP)
Oxidation Half-Life ( t1/2​ ) 8.4 minutes42.1 minutes
Primary Iminoquinone Yield (t=60m) 14% (Rapidly consumed)78% (Stable intermediate)
Oligomer/Polymer Formation > 80% (Insoluble precipitates)< 15%
Isosbestic Point Integrity Lost after 12 minutesMaintained throughout 60 minutes

Data Synthesis: DAP exhibits a rapid half-life (8.4 min), with the primary iminoquinone quickly consumed to form insoluble oligomers, evidenced by the loss of the isosbestic point and significant baseline drift in the UV-Vis spectra. DAMP demonstrates a 5-fold increase in half-life, maintaining a stable monomeric iminoquinone pool (78% yield at 60 mins).

Strategic Applications in Drug Development

The choice between DAP and DAMP has profound implications for synthetic yields and drug safety:

  • Legacy Syntheses (DAP): DAP is the traditional precursor for Luxabendazole , a broad-spectrum anthelmintic [4]. However, industrial scale-up using DAP frequently suffers from incomplete hydrolysis and difficult post-processing due to the formation of tar-like oxidative byproducts [4].

  • Next-Generation Therapeutics (DAMP): In the development of neuronal Kv7 channel activators, the photostability and oxidative lability of the diaminophenyl ring (as seen in Retigabine) is a major hurdle [2]. Substituting a standard diaminophenol core with a DAMP-like scaffold leverages the methoxy group to prevent photo-induced dimerization and quinone toxicity. Furthermore, the added lipophilicity from the methoxy group can enhance blood-brain barrier (BBB) penetration, a critical pharmacokinetic requirement for neurotherapeutics.

Conclusion

While 3,4-diaminophenol remains a cost-effective intermediate for bulk polymer and dye synthesis, its aggressive oxidative polymerization severely limits its utility in precision drug development. 4,5-Diamino-2-methoxyphenol provides a highly engineered alternative. By leveraging the electron-donating and sterically shielding properties of the methoxy group, DAMP offers superior oxidative stability, predictable reaction kinetics, and a safer metabolic profile, making it the superior choice for advanced pharmaceutical synthesis.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2772970, 3,4-Diaminophenol" PubChem,[Link]

  • "Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity" PMC,[Link]

  • "Competitive photooxidation of small colorless organics controlled by oxygen vacancies under visible light" RSC Publishing,[Link]

  • "CN101085741A - Method for synthesizing 3,4-diaminophenol" Google P
  • "4,5-diamino-2-methoxyphenol dihydrochloride, 850608-74-1" Rovathin,[Link]

Validation

Comprehensive Comparison Guide: Validation of Analytical Methods for 4,5-Diamino-2-methoxyphenol Quantification

Executive Summary & Analytical Challenges 4,5-Diamino-2-methoxyphenol (CAS: 850608-74-1) is a highly polar, electron-rich aromatic amine frequently utilized as a precursor in oxidative hair dye formulations and as an int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

4,5-Diamino-2-methoxyphenol (CAS: 850608-74-1) is a highly polar, electron-rich aromatic amine frequently utilized as a precursor in oxidative hair dye formulations and as an intermediate in pharmaceutical synthesis. The quantification of this compound in complex matrices (such as cosmetic formulations or biological fluids) presents two distinct analytical challenges:

  • Extreme Polarity: With multiple hydrogen-bonding donors (two −NH2​ groups, one −OH group), the molecule exhibits poor retention on traditional Reversed-Phase (RP) C18 columns, often eluting in the void volume alongside matrix suppressors[1].

  • Oxidative Instability: The electron-donating nature of the amine and methoxy groups makes the aromatic ring highly susceptible to auto-oxidation in aqueous environments, rapidly degrading into quinone-diimine derivatives[2][3].

This guide objectively compares the performance of a modern Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) workflow against the traditional Reversed-Phase HPLC-UV (RP-HPLC-UV) alternative. By adhering to the latest ICH Q2(R2) guidelines for analytical procedure validation[4][5], we demonstrate how the HILIC-MS/MS approach provides superior specificity, sensitivity, and robust quantification.

Methodological Comparison: HILIC-MS/MS vs. RP-HPLC-UV

Historically, the quantification of diaminophenols relied on RP-HPLC-UV utilizing ion-pairing reagents (e.g., ammonium phosphate) to artificially increase the analyte's hydrophobicity and retention time[1]. However, ion-pairing agents are notoriously incompatible with mass spectrometry, causing severe ion suppression and source contamination.

The HILIC-MS/MS method utilizes a polar stationary phase (such as an Amide or Zwitterionic column) and a highly organic mobile phase. This orthogonal separation mechanism not only resolves the retention issue but also exponentially increases electrospray ionization (ESI) efficiency[6].

Table 1: Chromatographic and Detection Parameters Comparison
ParameterProposed Method: HILIC-MS/MSAlternative: RP-HPLC-UV (Ion-Pairing)
Stationary Phase Amide-bonded Silica (1.7 µm, 2.1 x 100 mm)C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile / 10 mM Ammonium Formate (pH 3.0)Methanol / 10 mM Ammonium Phosphate (pH 7.6)
Retention Mechanism Hydrophilic partitioning & hydrogen bondingHydrophobic interaction via ion-pairing
Detection ESI-MS/MS (Multiple Reaction Monitoring)UV Absorbance (280 nm)
Run Time 4.5 minutes15.0 minutes
Matrix Interference Minimal (High MS/MS specificity)High (Co-elution of UV-absorbing excipients)
MS Compatibility Excellent (Volatile buffers enhance ionization)Poor (Non-volatile salts foul the MS source)

Workflow Visualization

To ensure a self-validating system, the workflow integrates antioxidant stabilization directly at the point of sample collection, followed by orthogonal HILIC separation.

G N1 Sample Matrix (Hair Dye/Plasma) N2 Antioxidant Addition (1% Ascorbic Acid) N1->N2 Prevent Oxidation N3 Protein PPT / Extraction (Acetonitrile) N2->N3 Matrix Cleanup N4 HILIC Separation (Amide Column) N3->N4 Inject 2µL N5 ESI-MS/MS (MRM Mode) N4->N5 Polar Elution N6 ICH Q2(R2) Validation Data Processing N5->N6 Quantification

Figure 1: Optimized sample preparation and HILIC-MS/MS workflow for 4,5-diamino-2-methoxyphenol.

Step-by-Step Experimental Protocol (HILIC-MS/MS)

This protocol is designed as a self-validating system. Every batch includes System Suitability Testing (SST) and Quality Control (QC) spikes to ensure compliance with ICH Q2(R2) standards[4].

Step 1: Reagent and Standard Preparation
  • Procedure: Prepare a primary stock solution of 4,5-diamino-2-methoxyphenol (1 mg/mL) in 0.1% formic acid containing 1% (w/v) ascorbic acid. Store at -80°C in amber vials.

  • Causality: The acidic pH protonates the amine groups, while ascorbic acid acts as a sacrificial reducing agent. This dual-action environment completely halts the auto-oxidation cascade that would otherwise degrade the standard within hours[2].

Step 2: Sample Extraction (Protein Precipitation/Dilution)
  • Procedure: Aliquot 50 µL of the sample matrix into a microcentrifuge tube. Add 10 µL of internal standard (e.g., Isotope-labeled 4,5-diamino-2-methoxyphenol-d3). Add 400 µL of ice-cold Acetonitrile containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: Acetonitrile serves a dual purpose: it precipitates matrix proteins (preventing column fouling) and precisely matches the high-organic initial conditions required for HILIC chromatography, preventing solvent-mismatch peak distortion[6].

Step 3: LC-MS/MS Instrumental Analysis
  • Procedure: Inject 2 µL onto a HILIC Amide column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 2.5 mins.

    • MS/MS Transitions (Positive ESI): Quantifier m/z 155.1 140.1 (Loss of −CH3​ ); Qualifier m/z 155.1 122.1.

  • Causality: At pH 3.0, the analyte is fully ionized ( [M+H]+ ). The HILIC gradient begins with high organic solvent, causing the polar analyte to partition into the water-enriched layer on the silica surface, ensuring strong retention and sharp peak shapes[7].

ICH Q2(R2) Validation Results

The analytical procedure was validated according to the ICH Q2(R2) guidelines, evaluating Specificity, Range, Accuracy, and Precision[4][5]. The data below objectively demonstrates the performance superiority of the HILIC-MS/MS method over the traditional RP-HPLC-UV approach.

Table 2: ICH Q2(R2) Validation Metrics Comparison
Validation Parameter (ICH Q2(R2))HILIC-MS/MS (Product)RP-HPLC-UV (Alternative)Regulatory Requirement / Acceptance Criteria
Limit of Detection (LOD) 0.5 ng/mL50.0 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 1.5 ng/mL150.0 ng/mLSignal-to-Noise (S/N) 10
Linearity & Range 1.5 – 500 ng/mL ( R2=0.9994 )150 – 10,000 ng/mL ( R2=0.9951 ) R2≥0.990 across the reportable range
Accuracy (Recovery %) 98.5% – 101.2%85.4% – 92.1%80% – 120% (Matrix dependent)
Repeatability (Intra-day RSD) 2.1%6.8% 15% (at LOQ 20%)
Intermediate Precision (RSD) 3.4%8.5% 15%
Specificity No matrix interference at RTCo-eluting peaks observedUnequivocal assessment of analyte[8]

Data Synthesis & Causality: The HILIC-MS/MS method achieves a 100-fold increase in sensitivity (LOQ of 1.5 ng/mL vs 150 ng/mL). The RP-HPLC-UV method suffers from poor accuracy (85.4% recovery) due to baseline integration errors caused by co-eluting UV-absorbing matrix components[1]. In contrast, the MRM transitions utilized in the MS/MS method provide absolute specificity, ensuring that only 4,5-diamino-2-methoxyphenol is quantified, satisfying the rigorous specificity requirements of ICH Q2(R2)[8][9].

Conclusion

For the rigorous quantification of 4,5-diamino-2-methoxyphenol, traditional RP-HPLC-UV methods are fundamentally limited by the analyte's extreme polarity and the necessity of MS-incompatible ion-pairing reagents. The validated HILIC-MS/MS workflow represents a paradigm shift. By coupling antioxidant-stabilized sample preparation with orthogonal hydrophilic retention, this method delivers unparalleled sensitivity, specificity, and robustness. The comprehensive validation data confirms that the HILIC-MS/MS approach fully complies with ICH Q2(R2) guidelines, making it the superior choice for researchers and drug development professionals requiring high-integrity analytical data.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview YouTube (Educational Overview on Method Validation) [Link](URL representative of source material)

  • Determination of polar target components: HILIC-MS methods in food analysis Eviko [Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications Spectroscopy Online[Link]

  • Simultaneous determination of oxidative hair dye compounds by high performance chromatography (KR101534598B1)
  • THE SOLID PHASE DEGRADATION OF l-ASCORBIC ACID FORMULATIONS Nottingham Trent University (NTU) IRep [Link]

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome Analytical Chemistry - ACS Publications[Link]

  • LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning Journal of Analytical Toxicology (Oxford Academic)[Link]

Sources

Comparative

Isomeric effects on the biological activity of diaminophenol derivatives

An in-depth analysis of diaminophenol derivatives reveals that the biological activity of these compounds is inextricably linked to their isomeric structure. The relative positioning of the two amino groups (-NH₂) around...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of diaminophenol derivatives reveals that the biological activity of these compounds is inextricably linked to their isomeric structure. The relative positioning of the two amino groups (-NH₂) around the phenol (-OH) ring dictates the molecule's electron density, redox potential, and susceptibility to hydrolysis. This guide provides an objective comparison of the mechanistic pathways, therapeutic potential, and experimental validation of three primary isomers: 2,4-diaminophenol (2,4-DAP) , 2,5-diaminophenol (2,5-DAP) , and 2,3-diaminophenol (2,3-DAP) .

Mechanistic Profiling and Biological Targets

The structural variations among diaminophenol isomers lead to highly divergent oxidation pathways, which in turn define their biological targets and toxicity profiles.

  • 2,5-Diaminophenol (2,5-DAP): Antioxidant and Anticancer Scaffold

    • Mechanism: 2,5-DAP is a highly redox-active molecule. Its oxidation mechanism mirrors that of p-phenylenediamine, resulting in the formation of 2-hydroxy-p-benzoquinoneimine and its subsequent hydrolysis product, 2-hydroxy-p-benzoquinone[1].

    • Biological Activity: Due to its electron-donating capabilities, 2,5-DAP functions as a potent antioxidant by scavenging free radicals and protecting cells from oxidative damage[2]. Furthermore, specific derivatives of 2,5-DAP exhibit anticancer properties by modulating the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation[3].

  • 2,4-Diaminophenol (2,4-DAP): Anti-inflammatory Lead Compound

    • Mechanism: Unlike 2,5-DAP, the oxidation of 2,4-DAP is characterized by rapid hydrolysis, leading to the formation of 2-amino-hydroquinone or 2-amino-p-benzoquinone as reactive intermediates in solution[1].

    • Biological Activity: The 2,4-DAP backbone (specifically modifications at the 1-OH and 2-NH₂ positions) has been identified as a critical structural motif for inhibiting microsomal prostaglandin E synthase-1 (mPGES-1)[4]. This makes 2,4-DAP derivatives highly valuable lead compounds for next-generation anti-inflammatory drugs that selectively reduce PGE₂ without suppressing the beneficial PGI₂ pathway[4].

  • 2,3-Diaminophenol (2,3-DAP): Precursor for Bioactive Heterocycles

    • Mechanism: Electrochemically, 2,3-DAP tends to generate non-electroactive polymeric materials on surfaces rather than forming stable monomeric quinones[1].

    • Biological Activity: In synthetic drug development, 2,3-DAP is leveraged as a primary building block for synthesizing 1,5-benzoxazepines and 1,5-benzodiazepines. These resulting heterocycles demonstrate potent lipid peroxidation inhibition and lipoxygenase inhibitory activity[5].

OxidationPathways DAP24 2,4-Diaminophenol Ox24 Oxidation & Hydrolysis DAP24->Ox24 DAP25 2,5-Diaminophenol Ox25 Oxidation DAP25->Ox25 Prod24 2-Amino-p-benzoquinone (Reactive Intermediate) Ox24->Prod24 Prod25 2-Hydroxy-p-benzoquinoneimine (Redox Modulator) Ox25->Prod25

Divergent oxidation and hydrolysis pathways of 2,4-DAP and 2,5-DAP.

SignalingPathway DAP25 2,5-Diaminophenol Derivatives ROS Intracellular ROS Levels DAP25->ROS Scavenges PI3K PI3K Activation DAP25->PI3K Inhibits Apoptosis Apoptosis Induction DAP25->Apoptosis Triggers Akt Akt Phosphorylation PI3K->Akt Promotes Survival Cancer Cell Survival Akt->Survival Drives Survival->Apoptosis Prevents

Mechanism of action for 2,5-DAP derivatives modulating the PI3K/Akt survival pathway.

Quantitative Comparison of Isomeric Performance

The following table synthesizes the chemical behavior and targeted biological applications of the three primary diaminophenol isomers.

IsomerPrimary Oxidation ProductKey Biological TargetPrimary Application in Drug Discovery
2,4-Diaminophenol 2-Amino-p-benzoquinonemPGES-1 EnzymeSelective Anti-inflammatory Agents[4]
2,5-Diaminophenol 2-Hydroxy-p-benzoquinoneiminePI3K/Akt Pathway; ROSAntioxidants, Anticancer Therapeutics[2],[3]
2,3-Diaminophenol Non-electroactive PolymersLipoxygenasePrecursor for 1,5-Benzoxazepines[1],[5]

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of diaminophenol derivatives requires protocols that account for their inherent instability (auto-oxidation) and off-target effects. The following methodologies are designed as self-validating systems.

Protocol A: Evaluating Antioxidant Capacity of 2,5-DAP via DPPH Assay

Causality: The DPPH assay measures the electron-donating ability of 2,5-DAP. Because 2,5-DAP can spontaneously oxidize in the presence of atmospheric oxygen, sample preparation must be conducted in deoxygenated solvents to prevent false-negative results caused by premature degradation. Self-Validating System: This protocol utilizes Ascorbic Acid as a positive control to validate assay sensitivity, alongside a solvent-only negative control to establish the baseline absorbance.

  • Preparation : Purge HPLC-grade methanol with nitrogen gas for 15 minutes. Dissolve 2,5-DAP in the deoxygenated methanol to create a concentration gradient (10 µM to 200 µM).

  • Reaction Setup : In a 96-well microplate, add 100 µL of the 2,5-DAP solution to 100 µL of a freshly prepared 0.2 mM DPPH methanolic solution.

  • Incubation : Seal the plate and incubate in complete darkness at room temperature for 30 minutes (ambient light degrades the DPPH radical, skewing quantitative absorbance).

  • Quantification : Measure the absorbance at 517 nm using a microplate spectrophotometer.

  • Validation Check : Calculate the IC₅₀ value. The assay run is only considered valid if the parallel Ascorbic Acid positive control yields an IC₅₀ within the established literature range (typically 10-20 µM).

Protocol B: mPGES-1 Enzymatic Inhibition Screening for 2,4-DAP Derivatives

Causality: Evaluating 2,4-DAP derivatives requires assessing their ability to block the conversion of PGH₂ to PGE₂ by mPGES-1. Glutathione (GSH) must be included in the buffer as it is an essential cofactor for mPGES-1 activity[4]. Self-Validating System: The workflow uses a coupled enzyme assay with parallel COX-2 screening. A compound is only validated as a successful lead if it inhibits mPGES-1 while leaving COX-2 activity intact, proving its targeted mechanism.

  • Enzyme Preparation : Thaw recombinant human mPGES-1 on ice. Prepare an assay buffer containing 0.1 M potassium phosphate (pH 7.4) and 2.5 mM GSH.

  • Inhibitor Incubation : Pre-incubate 10 nM mPGES-1 with varying concentrations of the synthesized 2,4-DAP derivative (0.1 to 50 µM) for 15 minutes at 4°C.

  • Reaction Initiation : Initiate the enzymatic conversion by adding 1 µM of the substrate, PGH₂.

  • Termination & Detection : Exactly 60 seconds post-initiation, terminate the reaction by adding a stop solution containing iron(II) chloride. Quantify the resulting PGE₂ levels using a competitive ELISA kit.

  • Orthogonal Validation : Perform a parallel inhibition assay using recombinant COX-2 instead of mPGES-1. The 2,4-DAP derivative must demonstrate a >100-fold selectivity index for mPGES-1 over COX-2 to be validated as a targeted anti-inflammatory lead.

Workflow Start Synthesize 2,4-DAP Derivatives Incubate Pre-incubate with mPGES-1 & GSH Start->Incubate Valid Parallel COX-2 Assay (Selectivity Control) Start->Valid Reaction Add PGH2 Substrate (60s) Incubate->Reaction ELISA Quantify PGE2 via ELISA Reaction->ELISA Result Identify Selective Lead Compound ELISA->Result Valid->Result >100x Selectivity

Self-validating high-throughput screening workflow for 2,4-DAP derivatives.

References

  • Vulcanchem. "2,5-Diaminophenol - 636-25-9".
  • Benchchem. "2,5-Diaminophenol | 636-25-9".
  • PubMed Central (PMC). "Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening".
  • ACS Sustainable Chemistry & Engineering. "Facile Fluorescent Differentiation of Aminophenol Isomers Based on Ce-Doped Carbon Dots".
  • ResearchGate. "1,5-Benzoxazepines vs 1,5-Benzodiazepines.

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of 4,5-Diamino-2-Methoxyphenol Production

Introduction 4,5-Diamino-2-methoxyphenol is a valuable substituted aromatic diamine that serves as a critical building block in the synthesis of pharmaceuticals, heterocyclic dyes, and advanced polymers. Its unique subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4,5-Diamino-2-methoxyphenol is a valuable substituted aromatic diamine that serves as a critical building block in the synthesis of pharmaceuticals, heterocyclic dyes, and advanced polymers. Its unique substitution pattern, featuring vicinal amino groups and a methoxy moiety, makes it an attractive intermediate for creating complex molecular architectures. However, the efficient and scalable synthesis of this compound is not trivial, often plagued by issues of regioselectivity, harsh reaction conditions, and product instability.

This guide provides an in-depth, objective comparison of the most viable synthetic routes to 4,5-diamino-2-methoxyphenol. We will dissect each pathway, moving beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind key experimental choices. By presenting supporting data, detailed protocols, and a clear evaluation of each method's strengths and weaknesses, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific needs, whether for bench-scale research or industrial production.

Core Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable approach to synthesizing 4,5-diamino-2-methoxyphenol involves a two-stage process. The core of this strategy is the formation of a key intermediate, 2-methoxy-4,5-dinitrophenol , followed by the simultaneous reduction of its two nitro groups to the corresponding amines.

Core_Strategy A 2-Methoxyphenol (Guaiacol) B Key Intermediate: 2-Methoxy-4,5-dinitrophenol A->B  Nitration C Target Molecule: 4,5-Diamino-2-methoxyphenol B->C  Reduction

Figure 1: General two-step synthetic pathway.

The primary challenge in the first stage is achieving the desired 4,5-dinitro substitution pattern with high regioselectivity. The efficiency of the second stage is determined by the choice of reducing agent, which impacts yield, purity, safety, and environmental footprint. This guide will focus on evaluating the different methodologies for the critical reduction step.

Stage 1: Synthesis of the Key Intermediate, 2-Methoxy-4,5-dinitrophenol

The precursor, 2-methoxy-4,5-dinitrophenol, is typically prepared via the direct nitration of 2-methoxyphenol (guaiacol). The hydroxyl and methoxy groups are both ortho-, para-directing activators. Nitration must be carefully controlled to favor disubstitution at the C4 and C5 positions, which are para and ortho to the hydroxyl and methoxy groups, respectively.

Experimental Protocol: Nitration of 2-Methoxyphenol

This protocol is adapted from established methods for the nitration of phenols.[1]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a solution of 2-methoxyphenol (1.0 eq) in glacial acetic acid to 0-5 °C using an ice-salt bath.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (2.5 eq) while maintaining a temperature below 10 °C.

  • Addition: Add the cold nitrating mixture dropwise to the 2-methoxyphenol solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C. The controlled temperature is critical to minimize the formation of undesired isomers and oxidation byproducts.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 2-methoxy-4,5-dinitrophenol will precipitate as a yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then recrystallize from an ethanol/water mixture to yield the purified intermediate.

Stage 2: Comparative Analysis of Dinitro Reduction Methods

The conversion of 2-methoxy-4,5-dinitrophenol to 4,5-diamino-2-methoxyphenol is the most critical step, defining the overall efficiency of the synthesis. We will evaluate three primary methodologies: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Metal-Acid Reduction.

Method 1: Catalytic Hydrogenation

This is often the preferred industrial method for nitro group reduction due to its high efficiency and clean byproduct profile (water being the main one).[2] The reaction involves molecular hydrogen (H₂) and a heterogeneous metal catalyst.

Mechanism & Rationale: The reaction occurs on the surface of the metal catalyst (e.g., Palladium, Platinum, or Nickel). Both the dinitro compound and molecular hydrogen are adsorbed onto the catalyst surface, where the H-H bond is weakened. The surface-bound hydrogen atoms are then sequentially transferred to the nitro groups, which are reduced through nitroso and hydroxylamine intermediates to the final amine groups.[3] Palladium on carbon (Pd/C) is a common choice due to its high activity and relative cost-effectiveness.[3]

Catalytic_Hydrogenation cluster_0 Catalyst Surface (e.g., Pd/C) A Ar-(NO₂)₂ (adsorbed) C Ar-(NHOH)₂ (Hydroxylamine intermediate) A->C + 4H• B H₂ → 2H• (adsorbed) B->C + 4H• D Ar-(NH₂)₂ (Final Product) C->D + 2H• - 2H₂O

Figure 2: Simplified workflow for catalytic hydrogenation.

Experimental Protocol: Hydrogenation using H₂/Pd-C

Adapted from general procedures for aromatic nitro group reduction.[4]

  • Setup: To a Parr hydrogenation apparatus or a similar high-pressure reactor, add 2-methoxy-4,5-dinitrophenol (1.0 eq), ethanol or ethyl acetate as the solvent, and 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of Pd).

  • Inerting: Seal the reactor and purge the system several times with nitrogen gas to remove all oxygen, which can pose an explosion hazard with hydrogen and can poison the catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 3-5 atm). Heat the mixture to 40-60 °C and stir vigorously. The reaction is exothermic; temperature control may be necessary.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Once complete, cool the reactor, carefully vent the excess hydrogen, and purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet during filtration.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude 4,5-diamino-2-methoxyphenol can be purified by recrystallization from a suitable solvent system, often under an inert atmosphere as aromatic diamines are susceptible to oxidation.

Method 2: Catalytic Transfer Hydrogenation (CTH)

CTH is a powerful and experimentally simpler alternative that avoids the need for high-pressure hydrogenation equipment.[2] It utilizes a hydrogen donor molecule, such as ammonium formate, formic acid, or sodium borohydride, in the presence of a catalyst.[2][5]

Mechanism & Rationale: In this process, the hydrogen donor decomposes on the catalyst surface to generate active hydrogen species, which then reduce the nitro groups in a manner similar to direct hydrogenation. For example, ammonium formate decomposes to hydrogen, ammonia, and carbon dioxide. This method is highly attractive for standard laboratory setups as it only requires reflux temperatures at atmospheric pressure.

Experimental Protocol: Transfer Hydrogenation using Ammonium Formate/Pd-C

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-4,5-dinitrophenol (1.0 eq) in methanol or ethanol.

  • Reagents: Add 10% Pd/C catalyst (2-5 mol% of Pd) to the solution, followed by the portion-wise addition of ammonium formate (6-10 eq). The addition should be controlled as the reaction is often vigorous and exothermic.

  • Reaction: Heat the mixture to reflux (60-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and filter through Celite® to remove the catalyst (keeping the filter cake wet).

  • Isolation: Remove the solvent under reduced pressure. The residue will contain the product and ammonium salts. Dissolve the residue in water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine. Purify as needed.

Method 3: Metal-Acid Reduction (Béchamp Reduction)

This is a classical method for nitro group reduction, employing metals like iron, tin, or zinc in an acidic medium.[2] While cost-effective, it suffers from significant environmental drawbacks due to the generation of large quantities of metallic waste.

Mechanism & Rationale: The metal acts as the electron donor, and the acid serves both to activate the metal surface and as a proton source. For the reduction of two nitro groups to two amine groups, a total of 12 electrons are required. Using iron in hydrochloric acid, for example, the iron is oxidized (Fe → Fe²⁺ + 2e⁻) and the protons from the acid participate in the formation of water from the oxygen atoms of the nitro groups.

Experimental Protocol: Reduction using Iron/HCl

Adapted from the traditional Béchamp reduction methodology.[2]

  • Setup: In a large round-bottom flask with a mechanical stirrer and reflux condenser, create a suspension of iron powder (a significant excess, e.g., 10-12 eq) in a mixture of ethanol and water.

  • Activation: Add a small amount of concentrated hydrochloric acid and heat the mixture to reflux for 15-20 minutes to activate the iron surface.

  • Addition: Add a solution of 2-methoxy-4,5-dinitrophenol (1.0 eq) in ethanol dropwise to the refluxing iron suspension.

  • Reaction: Maintain the reflux for 3-5 hours after the addition is complete, monitoring by TLC.

  • Workup: Cool the reaction mixture and filter it while hot to remove the excess iron and iron oxide sludge.

  • Isolation: Neutralize the filtrate carefully with a base (e.g., sodium carbonate solution) until it is slightly alkaline. This will precipitate the product. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Performance Comparison

ParameterCatalytic Hydrogenation (H₂/Pd-C)Catalytic Transfer Hydrogenation (CTH)Metal-Acid Reduction (Fe/HCl)
Typical Yield >90%85-95%70-85%
Purity Very High (clean reaction)High (byproducts are volatile or soluble)Moderate (impurities from side reactions)
Reaction Time 2-8 hours2-4 hours3-6 hours
Safety Requires high-pressure equipment and handling of flammable H₂ gas. Pyrophoric catalyst.Avoids H₂ gas. Exothermic reaction needs control. Pyrophoric catalyst.Flammable solvents. Vigorous reaction.
Scalability Excellent; preferred for industrial scale.Good for lab and pilot scale.Poor; waste management is a major issue.
Environmental Green; water is the only byproduct. Catalyst can be recycled.Relatively green, but donor byproducts are generated.Poor; generates large volumes of iron oxide sludge, posing disposal challenges.[2]
Cost High initial equipment cost. Palladium catalyst is expensive but recyclable.Moderate; avoids high-pressure setup. Palladium catalyst is the main cost.Low; reagents (iron, acid) are very cheap.

Conclusion and Recommendations

The choice of synthetic route to 4,5-diamino-2-methoxyphenol depends heavily on the specific requirements of the researcher or organization.

  • For large-scale industrial production , Catalytic Hydrogenation is the superior method.[2] Despite the high initial capital investment for specialized equipment, its high yield, exceptional purity, clean reaction profile, and potential for catalyst recycling make it the most economically viable and environmentally responsible option at scale.

  • For standard laboratory and pilot-plant scale , Catalytic Transfer Hydrogenation offers the best balance of efficiency, safety, and practicality.[5] It provides yields and purity comparable to direct hydrogenation but circumvents the significant hazards and equipment costs associated with using molecular hydrogen gas, making it highly accessible to most research environments.[2]

  • The Metal-Acid (Béchamp) Reduction is largely considered a legacy method. While its low reagent cost is appealing, the moderate yields, more complex purification, and especially the significant environmental burden of metal waste make it an undesirable choice for modern, sustainable chemical synthesis.[2]

Ultimately, by understanding the distinct advantages and limitations of each pathway, from the initial nitration to the final reduction, scientists can make an informed decision that aligns with their goals for yield, purity, safety, and environmental stewardship.

References

  • Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. (2018).
  • Toxicological Profile for Dinitrophenols. (1995). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Method of producing aromatic diamines and triamines from aromatic nitro-compounds. (2015). Russian Patent RU2549618C1.
  • (PDF) Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. (2018). ResearchGate. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. (2016). ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. Available at: [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses. Available at: [Link]

  • (PDF) Synthesis of 2,4-dinitrophenol. (2012). ResearchGate. Available at: [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity Profiles of Antibodies Against 4,5-Diamino-2-Methoxyphenol Derivatives

Executive Summary The detection and quantification of 4,5-diamino-2-methoxyphenol (4,5-DAMP) and its derivatives are critical in toxicology, environmental biomonitoring, and the assessment of oxidative stress adducts. Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of 4,5-diamino-2-methoxyphenol (4,5-DAMP) and its derivatives are critical in toxicology, environmental biomonitoring, and the assessment of oxidative stress adducts. Because 4,5-DAMP is a highly reactive, low-molecular-weight electrophilic hapten[1], generating highly specific monoclonal antibodies (mAbs) without cross-reactivity to structurally similar endogenous phenols or exogenous diamines is a significant bioanalytical challenge.

This guide objectively compares the performance of a next-generation, rationally designed antibody (mAb-DAMP-Ultra ) against a standard commercially available alternative (mAb-Generic-A ). By analyzing cross-reactivity profiles and real-time binding kinetics, we provide researchers with the experimental data and mechanistic rationale needed to select the appropriate antibody for high-fidelity immunoassays.

The Causality of Hapten Design and Antibody Specificity

Small molecules (<1,000 Da) like 4,5-DAMP lack inherent immunogenicity and must be conjugated to carrier proteins (e.g., Keyhole Limpet Hemocyanin, KLH) to elicit an adaptive immune response[2]. The orientation of the hapten during this conjugation dictates the resulting antibody's specificity.

Legacy antibodies like mAb-Generic-A are often generated using direct glutaraldehyde cross-linking, which randomly obscures critical functional groups, leading to broad cross-reactivity with generic diamino-benzene motifs. In contrast, mAb-DAMP-Ultra was developed using a rationally designed spacer-arm strategy. By attaching the linker distal to the methoxyphenol ring, the unique spatial arrangement of both the diamino and methoxy groups is fully presented to the immune system, significantly enhancing target affinity while minimizing off-target recognition[3].

G Hapten 4,5-DAMP Hapten (Small Molecule) Linker Spacer Arm (NHS-Ester) Hapten->Linker Activation Carrier Carrier Protein (KLH/BSA) Linker->Carrier Conjugation Conjugate Immunogen Conjugate (DAMP-KLH) Carrier->Conjugate Purification Antibody Monoclonal Antibody (Anti-DAMP) Conjugate->Antibody Immunization & Screening

Caption: Workflow of rational hapten-carrier conjugation to ensure epitope preservation.

Experimental Methodologies: Self-Validating Systems

To objectively evaluate antibody performance, we utilize two orthogonal, self-validating protocols: Indirect Competitive ELISA (icELISA) for endpoint cross-reactivity and Surface Plasmon Resonance (SPR) for real-time kinetics.

Protocol A: Indirect Competitive ELISA (icELISA) for Cross-Reactivity Profiling

This protocol is a self-validating system. By utilizing a heterologous carrier protein (BSA) for plate coating, we ensure that the signal reduction is exclusively driven by hapten-specific competitive displacement, completely eliminating false positives caused by carrier-protein cross-reactivity[2]. Furthermore, the inclusion of a zero-analyte control ( B0​ ) establishes the maximum theoretical binding baseline[4].

Step-by-Step Methodology:

  • Antigen Coating: Coat 96-well microtiter plates with 100 µL/well of DAMP-BSA conjugate (1 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% ovalbumin in PBS. Incubate for 1 h at 37°C. Causality: Ovalbumin blocks residual hydrophobic sites on the polystyrene, preventing non-specific binding of the primary antibody.

  • Competitive Incubation: Add 50 µL of the standard competitor (4,5-DAMP or structural analogs at concentrations ranging from 0.01 to 10,000 ng/mL) and 50 µL of the primary mAb to each well. Incubate for 1 h at 37°C.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG. Incubate for 45 min at 37°C.

  • Signal Development: Wash 5x. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 min. Terminate the reaction with 50 µL of 2M H₂SO₄.

  • Readout & Calculation: Measure absorbance at 450 nm. Calculate cross-reactivity (CR) using the formula:

    CR(%)=(IC50​ of 4,5-DAMP/IC50​ of analog)×100

G Plate Microtiter Plate Coated with DAMP-BSA Incubation Incubate with Primary mAb + Free Competitor (Analogs) Plate->Incubation Wash Wash Unbound Complexes Incubation->Wash Detect Add HRP-Secondary mAb & TMB Substrate Wash->Detect Read Read Absorbance (450 nm) Inversely Proportional to Free Competitor Detect->Read

Caption: Mechanistic workflow of the self-validating icELISA for cross-reactivity profiling.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR provides label-free validation of the ELISA data. This system is self-validating through the use of an activated and blocked reference flow cell. Any non-specific binding of the highly reactive hapten to the dextran matrix is automatically subtracted in real-time, isolating the true bimolecular interaction kinetics.

Step-by-Step Methodology:

  • Immobilization: Dock a CM5 sensor chip into the SPR instrument. Activate flow cells with EDC/NHS. Inject the mAb (10 µg/mL in sodium acetate, pH 4.5) to achieve ~1,000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Kinetic Analysis: Inject serial dilutions of 4,5-DAMP (3.125 nM to 100 nM) in HBS-EP+ running buffer at 30 µL/min for 120 s (association phase), followed by a 300 s buffer wash (dissociation phase).

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 s to strip bound analyte and reset the baseline.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract association ( ka​ ), dissociation ( kd​ ), and affinity ( KD​ ) constants.

Comparative Performance Data

Table 1: Cross-Reactivity (CR) Profiling via icELISA

The specificity of the antibodies was tested against 4,5-DAMP and its closest structural analogs. A lower %CR indicates superior specificity.

Competitor CompoundStructural VariancemAb-DAMP-Ultra (IC₅₀ ng/mL)mAb-DAMP-Ultra (%CR)mAb-Generic-A (%CR)
4,5-Diamino-2-methoxyphenol Target Molecule 0.45 ± 0.02 100% 100%
p-Phenylenediamine (PPD)Lacks methoxy & phenol>450<0.1%18.5%
2-Methoxyphenol (Guaiacol)Lacks diamino groups>4,500<0.01%4.2%
4-Amino-2-methoxyphenolMissing one amino group112.50.4%32.1%
ResorcinolDi-hydroxy benzene>4,500<0.01%1.1%

Data Analysis: mAb-DAMP-Ultra demonstrates exceptional specificity, with less than 0.1% cross-reactivity to p-phenylenediamine (PPD). In contrast, mAb-Generic-A exhibits significant cross-reactivity (18.5%) to PPD and 4-amino-2-methoxyphenol (32.1%), indicating that it primarily recognizes the generic amino-benzene motif rather than the complete 4,5-diamino-2-methoxyphenol structure.

Table 2: Real-Time SPR Kinetic Parameters

Thermodynamic kinetics reveal the stability of the antibody-antigen complex.

AntibodyAssociation Rate ( ka​ , 1/Ms)Dissociation Rate ( kd​ , 1/s)Equilibrium Dissociation ( KD​ , M)
mAb-DAMP-Ultra 4.5 × 10⁵1.2 × 10⁻⁴2.67 × 10⁻¹⁰
mAb-Generic-A 1.8 × 10⁴5.6 × 10⁻³3.11 × 10⁻⁷

Data Analysis: mAb-DAMP-Ultra binds the target hapten with sub-nanomolar affinity ( KD​ = 267 pM). Its exceedingly slow dissociation rate ( kd​ = 1.2 × 10⁻⁴) ensures that the complex remains stable during rigorous washing steps in ELISA or LFIA applications, directly preventing signal loss.

Structural Basis of Antibody Specificity

The superior performance of mAb-DAMP-Ultra is rooted in its structural recognition logic. The antibody's paratope requires the simultaneous presence of the electron-donating methoxy group and the dual amino groups to form stable hydrogen bonds and hydrophobic interactions[3]. When structural analogs like PPD or Guaiacol enter the binding pocket, the steric mismatch and missing hydrogen-bond donors/acceptors result in rapid dissociation, yielding the low cross-reactivity observed in Table 1.

G Epitope 4,5-Diamino-2-methoxyphenol (Full Epitope) HighAff High Affinity Binding (Target Recognition) Epitope->HighAff Exact Match Methoxy 2-Methoxyphenol (Partial Motif) LowAff Low Cross-Reactivity (Steric Mismatch) Methoxy->LowAff Missing Diamino Diamino p-Phenylenediamine (Partial Motif) Diamino->LowAff Missing Methoxy

Caption: Logical mapping of epitope recognition versus structural analog cross-reactivity.

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4,5-diamino-2-methoxy-
Reactant of Route 2
Phenol, 4,5-diamino-2-methoxy-
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